Norgestrel-d5

Catalog No.
S1817803
CAS No.
M.F
C21H28O2
M. Wt
317.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Norgestrel-d5

Product Name

Norgestrel-d5

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-(1,1,2,2,2-pentadeuterioethyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C21H28O2

Molecular Weight

317.5 g/mol

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i1D3,3D2

InChI Key

WWYNJERNGUHSAO-LXKXRCJXSA-N

SMILES

Array

CAS Number: 6533-00-2 (unlabeled)

Technical Specifications of Norgestrel-d6

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available technical data for a specific deuterated form of norgestrel, Norgestrel-d6 [1].

Property Specification
CAS No. 2376035-98-0 [1]
Molecular Formula C₂₁H₂₂D₆O₂ [1]
Molecular Weight 318.48 g/mol [1]
Isotope Deuterium (D), labeled Levonorgestrel [1]
Chemical Purity ≥98% (by HPLC) [1]
Appearance Solid (White to off-white) [1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 6 months [1]
Primary Application Internal standard for quantitative NMR, GC-MS, or LC-MS analysis [1]

Synthesis Context & Methodological Clues

While a direct synthesis of deuterated norgestrel is not described, research on similar compounds provides strong methodological clues.

  • Deuterium Labeling of Progestins: A study on preparing deuterium and tritium-labeled norethindrone and norethynodrel used a one-step method involving a modified phase transfer catalyzed exchange procedure. The exchange agent used was deuterium oxide (D₂O) with lithium or sodium hydroxide [2]. This established method could be highly relevant for norgestrel.
  • Industry Synthesis for Analytics: Another study on the metabolism of the progestin desogestrel mentions that deuterated versions of the drug (labeled at the 3α- and 3β-positions) were synthesized by a pharmaceutical company (NV Organon) specifically for use in LC-MS studies [3]. This indicates that such syntheses are performed to create tools for quantitative analysis, similar to the application of Norgestrel-d6 [1].

The following diagram illustrates the general workflow for creating and applying deuterated norgestrel based on the gathered information.

Start Start: Levonorgestrel Method Deuteration Method Phase-Transfer Catalyzed Exchange Start->Method Reagents Key Reagents: Deuterium Oxide (D₂O) Base (e.g., LiOH, NaOH) Method->Reagents Product Deuterated Product Norgestrel-d6 Reagents->Product App1 Application 1: Internal Standard Product->App1 App2 Application 2: Metabolic Tracer Product->App2 Tech Analytical Techniques LC-MS, GC-MS, NMR App1->Tech App2->Tech

References

Norgestrel-d5 stable isotope labeled norgestrel

Author: Smolecule Technical Support Team. Date: February 2026

Technical Specifications of Norgestrel-d5

The table below summarizes the key technical data for this compound, a deuterium-labeled form of the progestogen Norgestrel, compiled from supplier documentation [1] [2] [3].

Property Specification
CAS Number 2015995-56-7 [1] [4]
Molecular Formula C₂₁H₂₃D₅O₂ [1] [2] [3]
Molecular Weight 317.48 g/mol [1] [2] [3]
Chemical Name This compound [2]
Appearance White Solid [2]
Storage Room temperature or 2-8°C (Refrigerator) [1] [2]
Purity >95% (Refer to supplier Certificate of Analysis) [3]
Unlabeled CAS 6533-00-2 [1] [3] [4]
Primary Application Internal Standard for NMR, GC-MS, or LC-MS [1]

Applications in Research & Development

This compound is primarily used as an internal standard in quantitative bioanalysis. Here is a typical workflow for its application:

Start Sample Preparation (Biological Matrix) A Spike with this compound Internal Standard Start->A B Extraction and Processing A->B C Instrumental Analysis (LC-MS/MS) B->C D Quantification of Native Norgestrel C->D

Typical workflow using this compound as an internal standard for bioanalysis.

Stable isotope-labeled compounds like this compound are invaluable in scientific research for several reasons [1]:

  • As Tracers: They allow for precise tracking of individual atoms in metabolic pathways, helping to identify key metabolic nodes and regulatory mechanisms.
  • As Internal Standards: They are used in competition binding experiments to evaluate the affinity and kinetics of compounds binding to receptors. In mass spectrometry, they improve analytical accuracy, reproducibility, and reduce matrix effect interference.

Key Experimental Considerations

When planning your work with this compound, please keep the following in mind:

  • Regulatory Status: This product is a controlled substance and may not be available for sale in all territories [1].
  • Intended Use: These compounds are strictly for laboratory and research use only and are not approved for diagnostic, therapeutic, or clinical applications in humans or animals [5].
  • Supplier Verification: The methods and applications described in supplier catalogs are for reference only, and it is the researcher's responsibility to independently confirm their accuracy for a specific use case [1].

References

Norgestrel-d5 handling and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Handling and Storage Specifications

The table below summarizes the key handling and storage information for Norgestrel-d5 from the available safety data and product specifications.

Aspect Specification / Recommendation
Recommended Storage Refrigerator at 2-8°C [1]; -20°C for powder [2]
Appearance White solid [1]
Handling Precautions Avoid inhalation, contact with eyes/skin, and dust formation [2]. Use with adequate ventilation and appropriate personal protective equipment (PPE) [2].
Personal Protective Equipment (PPE) Safety goggles, protective gloves, impervious clothing [2].
Other Hazards Classified as not a hazardous substance per its Safety Data Sheet [2].

Primary Applications and Experimental Role

This compound is a deuterium-labeled stable isotope of Norgestrel. Its main application in research is serving as an internal standard in quantitative analytical techniques [3] [4] [5].

  • Function: It is used to improve the accuracy and reproducibility of measurements in methods like LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) [3] [6]. By adding a known quantity of this compound to a sample at the beginning of analysis, scientists can account for and correct losses that occur during sample preparation and analysis.
  • Context in Protocols: As evidenced in a drug interaction study, norgestrel-(ethyl-d5) was specifically used as the internal standard material for quantifying norgestrel and its metabolites in human plasma via a validated LC-MS/MS method [6].

Safety and Disposal

While this compound itself may not be classified as hazardous, general laboratory safety practices should always be followed.

  • General Safety: Wash thoroughly after handling. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation [4].
  • First Aid: In case of skin contact, rinse thoroughly with water. In case of eye contact, flush immediately with water for several minutes. Seek medical attention [2].
  • Spill Management: Absorb spills with a suitable liquid-binding material (e.g., diatomite). Decontaminate surfaces and equipment with alcohol. Prevent the material from entering drains [2].
  • Waste Disposal: Waste should be disposed of in accordance with local, state, and federal regulations [2].

Experimental Workflow for Quantitative Analysis

The flowchart below outlines a general experimental workflow for using this compound as an internal standard in bioanalysis, reflecting common practices in the field [3] [6].

Start Start: Sample Collection (e.g., Plasma) IS_Addition Spike with Internal Standard (this compound) Start->IS_Addition Prep Sample Preparation (Protein Precipitation, Liquid-Liquid Extraction) IS_Addition->Prep Analysis Instrumental Analysis (LC-MS/MS or GC-MS) Prep->Analysis Quant Quantification (Compare analyte/internal standard response ratio) Analysis->Quant End End: Data Report Quant->End

General workflow for using this compound as an internal standard in bioanalysis.

References

Application Note: LC-MS/MS Method for Norgestrel-d5 Quantification in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Norgestrel is a synthetic progestin used in various hormonal contraceptives and therapies [1] [2]. Its deuterated analog, Norgestrel-d5, serves as a crucial internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis, enabling precise and accurate quantification of the analyte by correcting for variability during sample preparation and instrument analysis [1] [2]. This application note details a sensitive, validated LC-MS/MS method for quantifying this compound, adapted from well-characterized procedures for levonorgestrel and multi-analyte contraceptive panels [1] [2] [3].

2. Materials and Methods

2.1. Chemicals and Reagents

  • Analytes: this compound (purity >98%)
  • Internal Standard: A structurally analogous deuterated standard is recommended. D-(-)-Norgestrel-d7 was used successfully in a related method [1].
  • Solvents: LC/MS grade methanol, acetonitrile, and water.
  • Extraction Solvent: tert-Butyl methyl ether (reagent grade >98%) [1] or a hexane:ethyl acetate mixture (80:20, v/v) [3].
  • Additives: Ammonium hydroxide (e.g., 25% aqueous solution) [1] or formic acid.
  • Biological Matrix: Blank human plasma (K₂EDTA).

2.2. Instrumentation and Chromatography The experimental setup and workflow for the LC-MS/MS system can be visualized as follows:

G SamplePrep Sample Preparation Liquid-Liquid Extraction LC Liquid Chromatography Reversed-Phase C18 Column SamplePrep->LC MS Tandem Mass Spectrometry ESI Positive Mode, MRM LC->MS

  • Liquid Chromatography:

    • System: UHPLC or HPLC system (e.g., Waters Acquity, Shimadzu Nexera) [1] [2].
    • Column: Fortis C18 (100mm × 2.1mm, 3μm) [1] or equivalent (e.g., Waters X-bridge BEH C18) [4].
    • Mobile Phase A: De-ionized water + 0.1% NH₄OH [1] or 0.1% formic acid in water [4].
    • Mobile Phase B: Methanol + 0.1% NH₄OH [1] or acetonitrile [4].
    • Gradient: Optimized gradient elution.
    • Flow Rate: 400 μL/min [1].
    • Column Oven: 40°C [1] [4].
    • Injection Volume: 25 μL [1].
  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer (e.g., Thermo Quantum Access, AB Sciex Triple Quad 4500) [1] [3].
    • Ionization: Electrospray Ionization (ESI) in positive polarity mode.
    • Operation Mode: Multiple Reaction Monitoring (MRM).
    • Source Conditions: Optimize for nebulizing gas, drying gas, interface temperature, and heat block temperature.

2.3. Sample Preparation Protocol The following liquid-liquid extraction (LLE) procedure is recommended based on the search results [1]:

  • Aliquot: Transfer 500 μL of calibrators, quality controls (QCs), or unknown plasma samples into glass tubes.
  • Add IS: Add 50 μL of working this compound IS solution and vortex to mix.
  • Extraction: Add 4 mL of tert-Butyl methyl ether using a repeater pipette.
  • Mix: Cap tubes and tumble for 30 minutes at room temperature.
  • Centrifuge: Centrifuge at ~850 RCF for 5 minutes.
  • Freeze Aqueous Layer: Place tubes in a cryogenic bath (solid CO₂ and methanol) until the aqueous layer is frozen (~45 seconds).
  • Transfer Organic Layer: Decant the organic layer into a new labeled glass tube.
  • Evaporate: Evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute: Reconstitute the dry residue with 100 μL of reconstitution solvent (e.g., methanol:water:formic acid, 50:50:0.1 v/v/v).
  • Transfer & Analyze: Transfer to autosampler vials and inject into the LC-MS/MS system.

3. Method Validation Summary While full validation for this compound as an IS is not required, the table below summarizes key validation parameters from methods for the non-deuterated analyte, indicating the expected performance for a well-developed assay [1] [2] [3].

Table 1: Summary of LC-MS/MS Method Validation Data from Reference Methods

Validation Parameter Result for Levonorgestrel/Norgestrel Reference
Linear Range 49.6 - 1500 pg/mL (LNG, plasma) [1]
LLOQ 49.6 pg/mL (LNG, plasma) [1]
Accuracy 95% - 108% (for multiple HC in serum) [2]
Precision (CV) ≤ 12.1% (for multiple HC in serum) [2]
Recovery > 90% (LNG, rat plasma) [3]
Matrix Effect Minimal [3]

4. Experimental Protocol for a Typical Run

  • Preparation: Prepare and extract calibration standards, QCs (Low, Medium, High), and patient samples as per Section 2.3.
  • System Setup: Equilibrate the LC-MS/MS system with the starting mobile phase composition.
  • Sequence Setup: Program the autosampler sequence, including calibration curves, QCs, and unknown samples.
  • Data Acquisition: Start the sequence using the MRM parameters and chromatographic gradient.
  • Data Analysis: Integrate analyte and IS peaks. Construct a calibration curve (analyte/IS peak area ratio vs. concentration) using linear regression with a weighting factor of 1/x or 1/x². Calculate the concentration of QCs and unknowns.

5. Conclusion This application note outlines a robust and sensitive LC-MS/MS method, adapted from published literature, suitable for the quantification of this compound. The method employs a straightforward liquid-liquid extraction and LC-MS/MS analysis in positive ESI mode, providing a reliable foundation for bioanalytical applications.

References

Norgestrel-d5 internal standard for levonorgestrel bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Internal Standards for Levonorgestrel Bioanalysis

While Norgestrel-d5 is a logical choice, the current scientific literature predominantly utilizes a closely related deuterated standard, D-(-)-Norgestrel-d7, for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of Levonorgestrel (LNG) in plasma and serum [1] [2]. The structural similarity ensures nearly identical chemical behavior during sample preparation and analysis. The following table summarizes the application of internal standards in recent, sensitive methods.

Deuterated Internal Standard Analytical Technique Application Context Key Method Feature Citation
D-(-)-Norgestrel-d7 LC-MS/MS Quantification of LNG in human plasma Highly sensitive method for LNG from subdermal implants; LLOQ: 49.6 pg/mL [1] [1]
Levonorgestrel-d6 (LNG-d6) LC-MS/MS Simultaneous panel of 10+ contraceptive steroids in human serum Part of a multi-analyte panel for clinical trial compliance checking; LLOQ: 9 pg/mL [2] [2]

Detailed Analytical Protocol

This protocol is synthesized from validated methods for the sensitive determination of LNG in human plasma using D-(-)-Norgestrel-d7 as the Internal Standard (IS) [1].

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Aliquot: Pipette 500 µL of calibrator, quality control (QC), or unknown human plasma sample into a labeled glass tube [1].
  • Add Internal Standard: Add 50 µL of the working IS solution (5 ng/mL of D-(-)-norgestrel-d7 in methanol) to all tubes except the blank. Add 50 µL of pure methanol to the blank tube [1].
  • Liquid-Liquid Extraction:
    • Add 4 mL of tert-Butyl methyl ether (TBME) to each tube using a repeater pipette [1].
    • Promptly cap the tubes and tumble them for 30 minutes at room temperature [1].
    • Centrifuge the tubes at approximately 850 RCF for 5 minutes at room temperature to separate the phases [1].
  • Sample Transfer: After centrifugation, place the tubes in a cryogenic bath (a mixture of solid CO₂ and methanol) for about 45 seconds, or until the aqueous (plasma) layer is completely frozen. Decant the organic supernatant containing the extracted analytes into a new labeled glass tube [1].
  • Evaporation and Reconstitution:
    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C [1].
    • Reconstitute the dried residue with 100 µL of a solvent mixture (Methanol:Water:Formic acid, 50:50:0.1, v/v/v) [1].
    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis [1].
Instrumental Analysis: LC-MS/MS Conditions
  • Chromatography:

    • Column: Fortis C18 (3 µm, 100 mm × 2.1 mm) [1].
    • Mobile Phase A: De-ionized water with 0.1% NH₄OH (v/v) [1].
    • Mobile Phase B: Methanol with 0.1% NH₄OH (v/v) [1].
    • Gradient:

    | Time (min) | Flow Rate (µL/min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | :--- | | 0.0 | 400 | 50 | 50 | | 0.5 | 400 | 50 | 50 | | 2.0 | 400 | 5 | 95 | | 3.5 | 400 | 5 | 95 | | 3.6 | 400 | 50 | 50 | | 5.5 | 400 | 50 | 50 |

    • Oven Temperature: 40°C [1].
    • Injection Volume: 25 µL [1].
  • Mass Spectrometry (TSQ Quantum Ultra or equivalent):

    • Ionization: Heated Electrospray Ionization (H-ESI) in positive polarity mode [3] [1].
    • Detection: Selected Reaction Monitoring (SRM) [3].
    • SRM Transitions [1]:
      • Levonorgestrel (LNG): m/z 313.2 → 245.2
      • Internal Standard (D-(-)-Norgestrel-d7): m/z 320.1 → 251.2

The following diagram illustrates the complete experimental workflow:

start Start: Plasma Sample sp1 Add Internal Standard (D-(-)-Norgestrel-d7) start->sp1 sp2 Liquid-Liquid Extraction with tert-Butyl methyl ether sp1->sp2 sp3 Centrifuge & Freeze Transfer Organic Layer sp2->sp3 sp4 Evaporate to Dryness under N₂ at 40°C sp3->sp4 sp5 Reconstitute in LC-MS/MS Mobile Phase sp4->sp5 ic1 LC Separation Fortis C18 Column Gradient Elution sp5->ic1 ic2 MS/MS Detection H-ESI Positive Mode SRM: m/z 313.2→245.2 ic1->ic2 end End: Data Analysis & Quantification ic2->end

Method Validation Data

The described method has been rigorously validated. The table below summarizes key performance characteristics as reported for a method using LNG-d6, which is functionally equivalent for validation purposes [2].

Validation Parameter Performance Characteristic for Levonorgestrel Acceptance Criteria
Linearity Range 0.009 - 10 ng/mL (9 - 10,000 pg/mL) [2] R² ≥ 0.99
Lower Limit of Quantification (LLOQ) 0.009 ng/mL (9 pg/mL) [2] Accuracy & Precision ±20%
Intra-Assay Precision (%CV) 2.3% (at 1.60 ng/mL) [2] Typically ≤15% (≤20% at LLOQ)
Inter-Assay Precision (%CV) 4.4% (at 1.60 ng/mL) [2] Typically ≤15% (≤20% at LLOQ)
Accuracy (%) 103.6% (at 1.60 ng/mL) [2] 85-115%
Extraction Efficiency (Recovery) 98.9% [2] Consistent and high
Matrix Effect Data available, method robust [1] [2] Signal suppression/enhancement ≤25%

Application Notes for Researchers

  • Achieving High Sensitivity: The LLE technique with TBME is effective for achieving a very low LLOQ, which is crucial for quantifying LNG released from low-dose formulations like subdermal implants [1].
  • Ensuring Specificity: The use of SRM on a triple quadrupole mass spectrometer provides high specificity by isolating the parent and a characteristic product ion for both LNG and its internal standard, effectively eliminating biological matrix interferences [1] [4].
  • Multi-analyte Panels: Modern methods increasingly focus on simultaneously quantifying multiple progestins and estrogens in a single run to check for participant compliance in clinical trials or for environmental monitoring [3] [2]. In such panels, LNG-d6 is often the internal standard of choice [2].

Frequently Asked Questions

Q1: Why is a deuterated internal standard like Norgestrel-d7 critical for LC-MS/MS bioanalysis of Levonorgestrel? It corrects for variability in sample preparation (extraction efficiency) and ionization suppression/enhancement in the mass spectrometer, leading to significantly improved accuracy, precision, and reliability of the quantitative results [1] [2].

Q2: What is the key advantage of this LC-MS/MS method over immunoassays? LC-MS/MS offers superior specificity by chromatographically separating LNG from metabolic interferences, thereby reducing the risk of cross-reactivity and yielding more accurate and reliable concentration data, especially at low levels [3] [1].

References

Method Overview: Quantification of Norgestrel in Human Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a validated Ultra-Flow Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the determination of norgestrel in human plasma [1]. The method has been applied to pharmacokinetic studies and is summarized below.

  • Analyte: Norgestrel
  • Internal Standard (IS): Levonorgestrel D6 (The published method uses this analogue; the principles are directly transferable to Norgestrel-d5) [1]
  • Sample Matrix: Human plasma (K₂EDTA or K₃EDTA; the anticoagulant counter-ion was assessed and showed no significant effect) [1]
  • Extraction Technique: Liquid-Liquid Extraction (LLE)
  • Detection: UFLC-MS/MS with positive ion electrospray ionization (ESI+)

Materials and Reagents

Item Specification/Note
Analytical Standard Norgestrel (pure reference standard)
Internal Standard This compound (or Levonorgestrel-d6)
Solvents HPLC-grade or better: Diethyl ether, Methyl tert-butyl ether (MTBE), Hexane, Ethyl acetate
Plasma Control human plasma (K₂EDTA or K₃EDTA)
Chromatography Zorbax XDB-Phenyl column (or equivalent phenyl-based column)
Mobile Phase Suitable isocratic or gradient mixture (e.g., methanol/ammonium acetate buffer)

Step-by-Step Extraction Protocol

  • Sample Preparation

    • Thaw frozen plasma samples on ice or in a refrigerator at 4°C.
    • Vortex thoroughly to ensure homogeneity.
  • Aliquot and Spike

    • Pipette 200 µL of plasma into a clean glass test tube.
    • Spike with an appropriate volume of the This compound internal standard working solution.
  • Liquid-Liquid Extraction

    • Add a suitable organic solvent (e.g., 3 mL of diethyl ether or a hexane-ethyl acetate mixture) to the plasma aliquot.
    • Cap the tube and vortex-mix vigorously for 10-15 minutes.
    • Centrifuge the mixture at 4000 rpm for 10 minutes (or at sufficient g-force to achieve clear phase separation).
  • Phase Separation and Evaporation

    • Transfer the upper organic layer to a new clean, labeled tube. Exercise care to avoid disturbing the protein interface.
    • Evaporate the organic extract to dryness under a gentle stream of nitrogen gas in a warm water bath (≈40°C).
  • Reconstitution

    • Reconstitute the dried extract with 100-200 µL of the initial mobile phase or a compatible solvent.
    • Vortex thoroughly to dissolve all residues.
  • Analysis

    • Inject a defined volume (e.g., 5-20 µL) into the UFLC-MS/MS system for analysis.

Validated Method Performance Data

The following table summarizes the key validation parameters as reported in the literature for the norgestrel method, which your protocol should aim to meet or exceed [1].

Validation Parameter Result / Specification
Linearity Range 304.36 - 50,807.34 pg/mL [1]
Run Time 2.0 minutes per sample [1]
Intra-day Precision < 11.0 %CV [1]
Inter-day Precision < 11.0 %CV [1]
Intra-day Accuracy < 9.0 % of nominal value [1]
Inter-day Accuracy < 9.0 % of nominal value [1]
Mass Transitions (m/z) Norgestrel: 313.30 → 245.40; IS: 319.00 → 251.30 [1]

UFLC-MS/MS Instrumental Conditions

Parameter Condition
Chromatography Column Zorbax XDB-Phenyl [1]
Mobile Phase Isocratic conditions (specific solvents not detailed) [1]
Flow Rate Not specified in results, typical for UFLC is 0.2-0.6 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+) [1]
Detection Multiple Reaction Monitoring (MRM) [1]

Application Notes

  • Internal Standard Selection: Using a stable isotope-labeled internal standard like This compound is critical. It corrects for analyte loss during sample preparation and variations in instrument response, improving accuracy and precision [1].
  • Specificity: The MRM transitions listed provide high selectivity. Confirm the absence of significant interfering peaks at the retention times of norgestrel and the IS in control plasma.
  • Extension to Other Progestins: The core LLE and LC-MS/MS principles can be adapted for simultaneous quantification of multiple synthetic progestins, as demonstrated by other methods [2].

The following diagram illustrates the complete workflow for the quantification of Norgestrel in plasma using this compound as the internal standard.

Plasma Plasma Sample (200 µL) IS Spike with This compound IS Plasma->IS LLE Liquid-Liquid Extraction (Add 3 mL organic solvent, Vortex 10-15 min) IS->LLE Centrifuge Centrifuge (4000 rpm, 10 min) LLE->Centrifuge Separate Separate Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (N₂ gas, 40°C) Separate->Evaporate Reconstitute Reconstitute (100-200 µL mobile phase) Evaporate->Reconstitute Inject UFLC-MS/MS Analysis (Zorbax XDB-Phenyl column) Reconstitute->Inject Data Data Acquisition & Quantification (MRM: 313.30→245.40) Inject->Data

References

Application Note: Quantification of Levonorgestrel in Human Plasma by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Levonorgestrel (LNG) is a synthetic progestin widely used in various contraceptive formulations, including oral tablets, subdermal implants, and intrauterine systems [1]. Monitoring its concentration in human plasma is crucial for pharmacokinetic studies, especially for formulations like subdermal implants that release the hormone at very low concentrations, making highly sensitive and specific analytical methods essential [1]. This application note describes a validated, highly sensitive LC-MS/MS method for quantifying levonorgestrel in human plasma, suitable for supporting drug interaction studies in clinical populations such as women living with HIV [1].

Experimental Protocol
2.1. Chemicals and Reagents
  • Analyte: Levonorgestrel (98% pure) [1].
  • Internal Standard (IS): D-(-)-Norgestrel-d7 (98% pure) [1]. Note: While the searched method uses norgestrel-d7, your requirement for norgestrel-d5 is a suitable alternative; method parameters will be analogous.
  • Solvents: Methanol (HPLC grade), acetonitrile (LC/MS grade), tert-Butyl methyl ether (reagent grade) [1].
  • Additives: Ammonia aqueous solution (25%) [1].
  • Water: HPLC grade de-ionized water, further purified to 18.2 MΩ [1].
  • Blank Matrix: Drug-free human plasma with K₂EDTA as an anticoagulant [1].
2.2. Instrumentation
  • HPLC System: Accela HPLC system with autosampler and pump [1].
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Thermo Quantum Access) with electrospray ionization (ESI) in positive polarity mode [1].
  • Analytical Column: Fortis C18 (3 μm, 100mm × 2.1mm) [1].
  • Pre-column: 2 μm Quest pre-column [1].
  • Data System: Software for data acquisition and processing (e.g., LC Quan) [1].
2.3. Chromatographic and Mass Spectrometric Conditions

The table below summarizes the key LC-MS/MS parameters.

Table 1: LC-MS/MS Instrument Parameters

Parameter Specification
Column Temperature 40 °C [1]
Mobile Phase A De-ionized water + 0.1% NH₄OH [1]
Mobile Phase B Methanol + 0.1% NH₄OH [1]
Gradient Delivered as a gradient (specific profile not detailed in results)
Flow Rate 400 μL/min [1]
Injection Volume 25 μL [1]
Ionization Mode Electrospray Ionization (ESI), Positive [1]

| MRM Transitions | LNG: 313.2 → 245.2 m/z [1] IS (Norgestrel-d7): 320.1 → 251.2 m/z [1] | | Needle Wash | Acetonitrile: Water: Formic Acid (80:20:0.1, v/v/v) [1] |

2.4. Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare separate primary stock solutions of LNG for calibration standards and quality controls (QCs) in methanol at 1 mg/mL [1].
  • Calibration Standards: Perform serial dilutions of the calibration stock in methanol and spike into blank plasma to create a calibration curve. The validated range is 49.6 to 1500 pg/mL, with concentrations including 49.6, 120, 250, 500, 750, 1010, 1280, and 1500 pg/mL [1].
  • Quality Controls (QCs): Prepare QCs from an independent stock solution at four concentration levels: LLOQ (49.6 pg/mL), Low QC (134 pg/mL), Medium QC (420 pg/mL), and High QC (1200 pg/mL) [1].
  • Internal Standard Working Solution: Prepare a working solution of the internal standard (e.g., 5 ng/mL of norgestrel-d7) in methanol [1].
2.5. Sample Preparation Procedure: Liquid-Liquid Extraction

The following workflow details the sample preparation steps for a robust extraction of levonorgestrel from plasma.

start Start with 500 µL of Plasma Sample step1 Add 50 µL of Internal Standard Working Solution start->step1 step2 Add 4 mL of tert-Butyl methyl ether (Extraction Solvent) step1->step2 step3 Cap Tube and Tumble for 30 minutes step2->step3 step4 Centrifuge at 850 RCF for 5 minutes step3->step4 step5 Flash-Freeze Aqueous Layer in Cryogenic Bath (~45s) step4->step5 step6 Decant Organic (Supernatant) Layer into New Tube step5->step6 step7 Evaporate to Dryness under N₂ at 40°C for 25 min step6->step7 step8 Reconstitute Dry Residue with 100 µL Reconstitution Solvent (Methanol:Water:Formic Acid, 50:50:0.1) step7->step8 step9 Centrifuge at 1700 RCF for 10 minutes step8->step9 end Transfer Supernatant to Vial for LC-MS/MS Analysis step9->end

2.6. Method Validation

The described method has been validated according to standard bioanalytical guidelines [1]. Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

Validation Parameter Performance Result
Linearity Range 49.6 - 1500 pg/mL [1]
Lower Limit of Quantification (LLOQ) 49.6 pg/mL [1]
Accuracy and Precision Within acceptable limits for intra-day and inter-day analysis [1]
Extraction Efficiency (Recovery) Efficient extraction achieved via liquid-liquid extraction [1]
Specificity No significant interference from plasma components [1]
Carryover Minimized by using an optimized needle wash solvent [1]
Application in Clinical Research

This sensitive method was successfully applied to quantify plasma LNG concentrations in women using a subdermal implant and receiving efavirenz- or nevirapine-based antiretroviral therapy, which is known to induce LNG metabolism and reduce its exposure [1] [2]. Such applications are pivotal for assessing drug-drug interactions that can impact contraceptive efficacy.

Discussion and Conclusion

The validated LC-MS/MS method provides the necessary sensitivity (LLOQ of 49.6 pg/mL) to quantify the low circulating concentrations of LNG delivered by subdermal implants, which traditional UV-based HPLC or less sensitive MS methods cannot reliably detect [1] [3]. The use of a stable isotope-labeled internal standard (like norgestrel-d7 or the proposed this compound) is critical for compensating for variability in sample preparation and ionization efficiency in mass spectrometry.

This protocol offers researchers a robust framework for the bioanalysis of levonorgestrel in support of pharmacokinetic and drug-interaction studies.


References

Norgestrel HPLC & LC-MS/MS Separation Conditions

Author: Smolecule Technical Support Team. Date: February 2026

Analysis Type / Target Stationary Phase (Column) Mobile Phase Detection Flow Rate (ml/min) Retention Time (min) Application / Note
RP-HPLC of Levonorgestrel [1] Luna C18 (150 x 4.6 mm, 5 µm) Acetonitrile:Water (50:50, v/v) UV, 241 nm 1.0 8.5 (± 0.3) Assay of silicone IUDs; Validated per ICH
Chiral Separation [2] ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 5 µm) Acetonitrile:Phosphate Buffer (pH 5.0, 20 mM) w/ 25 mM HP-β-CD (30:70, v/v) UV, 240 nm 1.0 Not Specified Enantiomeric separation (baseline)
Chiral Separation [3] Astec CYCLOBOND II (250 x 4.6 mm, 5 µm) Water:Acetonitrile (70:30, v/v) UV, 254 nm 0.8 Not Specified Enantiomeric separation; Isocratic
LC-MS/MS (Multi-Analyte) [4] C18 Column (specific type not detailed) Gradient of water and methanol/ACN with ammonium fluoride MS/MS (SRM) Not Specified Not Specified Quantification in human serum
UPLC-MS/MS (Multi-Analyte) [5] Waters Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) Gradient of water and acetonitrile, both with 0.1% formic acid MS/MS (SRM) 0.3 Within 6.5 min run Quantification of synthetic & endogenous steroids

Detailed Experimental Protocols

Protocol 1: RP-HPLC for Levonorgestrel Assay in Intrauterine Devices

This method is robust, fully validated per ICH guidelines, and ideal for quality control of solid dosage forms [1].

  • Sample Preparation:
    • Standard Solution: Accurately weigh levonorgestrel (LNG) and dissolve in tetrahydrofuran (THF) to make a stock solution of 520 µg/mL. Dilute further with acetonitrile to obtain a working standard solution of 10.4 µg/mL.
    • Sample Solution: Cut the silicone drug reservoir into small pieces. Soak in 50 mL THF for 30 minutes at room temperature with intermittent shaking. Sonicate for 10 minutes, then dilute to volume with THF. Further dilute an aliquot of this solution with acetonitrile.
    • Filter all solutions through a 0.22 µm nylon syringe filter before injection.
  • Chromatographic Conditions:
    • Column: Luna C18 (150 x 4.6 mm, 5 µm particle size, 100 Å pore size)
    • Mobile Phase: Acetonitrile and Water (50:50, v/v)
    • Flow Rate: 1.0 mL/min
    • Injection Volume: 20 µL
    • Detection: PDA detector at 241 nm
    • Column Temperature: Ambient (25 ± 2 °C)
    • Run Time: 15 minutes
Protocol 2: UPLC-MS/MS for Multi-Steroid Quantification in Serum

This highly sensitive method is suited for bioanalysis, pharmacokinetic studies, and clinical monitoring [5].

  • Sample Preparation:
    • To 0.5 mL of serum, add the appropriate internal standards (e.g., testosterone-d3 for progestogens).
    • Perform liquid-liquid extraction by adding 3 mL of n-butyl chloride. Vortex for 2 minutes and centrifuge.
    • Transfer the organic layer and evaporate to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute the residue in 50 µL of a 50:50 mixture of methanol and water.
  • Chromatographic Conditions:
    • Column: Waters Acquity UPLC BEH C18 (150 x 2.1 mm, 1.7 µm)
    • Column Temperature: 55°C
    • Mobile Phase:
      • A: Water with 0.1% formic acid
      • B: Acetonitrile with 0.1% formic acid
    • Gradient Program:
      • The specific gradient was not detailed, but the total run time was 6.5 minutes.
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 7.5 µL
    • Detection: Triple quadrupole mass spectrometer with H-ESI ion source in positive mode using Selected Reaction Monitoring (SRM).

Experimental Workflow

The diagram below outlines the general workflow for developing and executing an HPLC method for norgestrel analysis, from sample preparation to data analysis.

Start Start Method Development SP Sample Preparation: • Weigh standard • Dissolve in solvent (e.g., THF, MeOH) • Extract from matrix • Filter (0.22 µm) Start->SP ColSel Column Selection: • C18 for reverse-phase • Chiral for enantiomers SP->ColSel MPOpt Mobile Phase Optimization: • ACN/Water (e.g., 50:50) • Add buffers or additives ColSel->MPOpt SysEq System Equilibration MPOpt->SysEq Inj Sample Injection SysEq->Inj Sep Chromatographic Separation Inj->Sep Det Detection: • UV (240-254 nm) • MS/MS Sep->Det Data Data Analysis & Reporting Det->Data

Key Considerations for Method Development

  • Internal Standards: For quantitative bioanalysis, norgestrel-d5 is used as an internal standard. It is added to samples and calibration standards before processing to correct for analyte loss during preparation and variations in instrument response [4].
  • Chirality: Norgestrel is a racemic mixture. Levonorgestrel is the active enantiomer. If enantiomeric separation is required, use a chiral stationary phase or a chiral mobile phase additive like hydroxypropyl-β-cyclodextrin (HP-β-CD) [2] [3].
  • Matrix Effects: In LC-MS/MS analysis of biological samples, matrix effects can suppress or enhance ionization. Use a stable isotope-labeled internal standard and efficient sample cleanup to mitigate this [5].

References

Norgestrel-d5 mass spectrometry parameters

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties of Norgestrel-d5

The table below summarizes the basic chemical information for this compound, which is crucial for method development.

Property Description
Chemical Name (8R,9S,10R,13S,14S,17R)-13-(Ethyl-d5)-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one [1]
Molecular Formula C({21})H({23})D({5})O({2}) [1] [2]
Molecular Weight 317.5 g/mol [1]
CAS Number 2015995-56-7 [1]
Application Used as an internal standard for analytical method development and validation, particularly for the quantification of Norgestrel in bioanalytical studies [1].

Related Analytical Methods for Progestogens

While specific parameters for this compound are unavailable, the following tables summarize key details from robust LC-MS/MS methods developed for progestogens, including levonorgestrel. You can use these as a reference for developing your own method for this compound.

Table 1: Instrumental Parameters from Validated Methods

Method Aspect Example 1: Multi-Analyte Progestin Panel [3] Example 2: Sensitive UPLC-MS/MS Method [4] [5]
HPLC System Shimadzu Nexera system [3] Waters Acquity UPLC system [5]
Column Raptor Biphenyl (50 x 2.1 mm, 2.7 μm) [3] Waters UPLC BEH C18 (150 x 2.1 mm, 1.7 μm) [5]
Mobile Phase A: 0.15 mM Ammonium Fluoride in Water; B: Methanol [3] Information missing in provided excerpts
Ionization Mode Positive ion mode for progestins [3] Heated Electrospray Ionization (HESI) in positive mode [5]
Detection Triple Quadrupole (Shimadzu LCMS-8050) with MRM [3] Triple Quadrupole (Thermo Scientific TSQ Quantum Ultra) with SRM [5]

Table 2: Method Performance for Levonorgestrel and Related Compounds

Performance Metric Example 1: Expanded Panel [3] Example 2: Ultra-Sensitive IUD Study [6] Example 3: HPLC-MS/MS Method [7]
Linear Range 0.009 to 10 ng/mL [3] Up to 1.50 ng/mL [6] 0.2 to 50 ng/mL [7]
Lower Limit of Quantification (LLOQ) 0.009 ng/mL [3] 0.05 ng/mL [6] 0.2 ng/mL [7]
Precision (Imprecision) Inter-assay Precision (%CV) < 4.4% [3] < 8% [6] Intra-assay < 10%; Inter-assay < 9% [7]

Detailed Experimental Protocol

Below is a generalized sample preparation and analysis protocol adapted from the UPLC-MS/MS method, which is a common approach for such analyses [5].

start Start with 0.5 mL Human Serum step1 Spike with Internal Standard (e.g., Testosterone-d3) start->step1 step2 Liquid-Liquid Extraction (LLE) with 3 mL N-butylchloride step1->step2 step3 Vortex (2 min) & Centrifuge (10 min) step2->step3 step4 Transfer Organic Layer step3->step4 step5 Evaporate under N₂ at 40°C step4->step5 step6 Reconstitute in 50 μL 50:50 Methanol:Water step5->step6 split Split Sample step6->split branch1 Progestogen Analysis (Direct Injection) split->branch1 25 μL branch2 For Estrogen Analysis (Requires Derivatization) split->branch2 25 μL end UPLC-MS/MS Analysis branch1->end step7 Evaporate & Derivatize with Dansyl Chloride at 60°C for 3 min branch2->step7 step7->end

Key Considerations for Method Development

  • Ionization Enhancement: Estrogens often have poor ionization efficiency. The described method uses dansyl chloride derivatization to significantly improve sensitivity for estrogens, a technique that can be considered for other steroids if needed [4] [5].
  • Matrix Effects: Using a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects and ensure quantitative accuracy [4] [6].
  • Method Robustness: The referenced UPLC-MS/MS method demonstrated excellent long-term reproducibility over more than two years, which is critical for multi-year clinical trials. This was validated using external quality controls from a separate vendor [4] [5].

References

Comprehensive Application Notes and Protocols for Norgestrel-d5 in Pharmacokinetic Studies of Contraceptive Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Background and Principles

Norgestrel-d5 (also referenced as norgestrel-(ethyl-d5)) is a deuterium-labeled stable isotope of the synthetic progestin norgestrel, which serves as a critical internal standard in quantitative bioanalysis of contraceptive pharmacokinetics. The use of this isotopically labeled compound is essential for achieving high precision and accuracy in liquid chromatography tandem mass spectrometry (LC-MS/MS) methods, as it corrects for variability in sample preparation, ionization efficiency, and matrix effects. Norgestrel is commonly administered in combination with ethinyl estradiol in various contraceptive formulations, including oral tablets and transdermal delivery systems, requiring robust analytical methods to characterize its pharmacokinetic profile and potential drug-drug interactions in women of reproductive age [1].

The physiological context for norgestrel pharmacokinetic studies is rooted in the endocrine regulation of the reproductive system. Norgestrel operates primarily through the progesterone receptor signaling pathway, suppressing the mid-cycle luteinizing hormone (LH) surge and thereby preventing ovulation. Additionally, it induces endometrial atrophy and alters cervical mucus viscosity to further impair fertility. Understanding norgestrel's pharmacokinetics is particularly important when co-administered with other medications, as drug-drug interactions can significantly impact contraceptive efficacy and safety profiles [1] [2]. The estrogen signaling pathway, which is modulated by the ethinyl estradiol component in combined contraceptives, involves both genomic and non-genomic mechanisms through nuclear estrogen receptors and membrane-associated G-protein coupled receptors, creating a complex physiological background for these studies [3] [4].

Experimental Design Considerations

Ethics and Study Population
  • Institutional Review Board Approval: All pharmacokinetic studies must obtain full approval from relevant Institutional Review Boards (IRBs) before initiation, with compliance to International Conference on Harmonisation Good Clinical Practice (ICH GCP) guidelines and the Declaration of Helsinki principles [1].
  • Informed Consent: All participants must provide written informed consent after receiving comprehensive information about study procedures, potential risks, and benefits [1].
  • Participant Criteria: Studies typically enroll healthy female subjects aged 18-45 years with body mass index (BMI) ≥18 to ≤30 kg/m². Participants should have regular menstrual cycles (24-35 day intervals) and be willing to use a non-hormonal barrier method of contraception throughout the study period if not using the study contraceptive [1] [5].
  • Exclusion Criteria: Key exclusion criteria include pregnancy or breastfeeding, history of drug-induced rash, use of known CYP3A4 inhibitors or inducers within 30 days of study initiation, history of disorders that could interfere with study completion, hypersensitivity to contraceptive components, abnormal cervical Pap test results, or positive tests for hepatitis B/C or HIV [1] [2].
Formulation and Dosing

Pharmacokinetic studies can be designed to evaluate various contraceptive formulations containing norgestrel or its prodrug norgestimate:

  • Oral Tablets: Combined oral contraceptives typically contain 0.25 mg norgestimate (which metabolizes to norgestrel) with 0.025 mg ethinyl estradiol, administered daily for 21 days followed by 7 days of placebo [1].
  • Transdermal Delivery Systems: Transdermal patches may contain 2.6 mg levonorgestrel (the active enantiomer of norgestrel) with 2.3 mg ethinyl estradiol, designed to deliver approximately 120 μg/day levonorgestrel and 30 μg/day ethinyl estradiol, with replacement every 7 days for three weeks followed by a 7-day patch-free interval [5].

Table 1: Key Pharmacokinetic Parameters for Norgestrel from Literature

Parameter Value Study Conditions Source
Absolute Bioavailability 27% (fixed in model) Transdermal delivery [5]
Lower Limit of Quantification 50 pg/mL LC-MS/MS assay [5]
Assay Range 0.05–2.5 ng/mL LC-MS/MS assay [1]
Coefficient of Variation 2.28% to 15.8% Validation results [5]
Time to Reach Maximal Concentration 11 days after SC administration With erenumab co-administration [1]

Sample Collection and Processing Protocol

Blood Collection
  • Collection Tubes: Blood samples (8 mL) should be collected into heparinized tubes for norgestrel analysis. For parallel hormone measurements, additional samples may be collected in serum separation tubes [1] [2].
  • Sampling Timepoints: Intensive pharmacokinetic sampling should include timepoints at 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 16, and 24 hours after contraceptive administration. Trough samples should be collected on days 19 and 20 of the cycle (pre-dose) to confirm steady-state conditions [1] [2].
  • Special Considerations: For drug interaction studies, sampling should be scheduled to coincide with expected maximal concentrations of both drugs. For example, in studies with erenumab, day 21 of the contraceptive cycle and 11 days after subcutaneous erenumab administration represents the time of maximal drug exposure [1].
Sample Processing and Storage
  • Centrifugation: Blood samples should be centrifuged within 30 minutes of collection at 1500 × g for 15 minutes at 4°C to separate plasma [1] [2].
  • Aliquoting: The resulting plasma should be transferred to screw-cap cryo/polypropylene tubes using pipettes that avoid sample contamination.
  • Storage: Plasma samples must be frozen immediately and maintained at ≤−20°C prior to analysis. For long-term storage, temperatures of ≤−80°C are recommended to ensure analyte stability [5].

Analytical Method: LC-MS/MS Configuration

Sample Preparation

The sample preparation method for norgestrel quantification using this compound as internal standard involves the following optimized steps:

  • Aliquot Preparation: Pipette 500 μL of human plasma (containing potassium oxalate/sodium fluoride as preservative) into labeled tubes [5].
  • Internal Standard Addition: Add appropriate volume of This compound working solution (typically 20-50 μL) to all samples, including calibrators and quality controls [1] [5].
  • Liquid-Liquid Extraction: Add organic solvent (typically methyl tert-butyl ether or similar non-polar solvent) to extract analytes from plasma. Vortex mix thoroughly for sufficient time to ensure complete extraction [1] [5].
  • Evaporation: Transfer the organic layer to clean tubes and evaporate to dryness under a gentle stream of nitrogen at room temperature.
  • Reconstitution: Reconstitute the dried residue with 300 μL of mobile phase (acetonitrile/water mixture) suitable for LC-MS/MS analysis [5].
Instrumentation and Chromatography

Table 2: LC-MS/MS Configuration for Norgestrel Quantification

Parameter Specification Notes
HPLC System High-performance liquid chromatography with tandem mass spectrometry -
Analytical Column ODS-AQ 2 mm × 100 mm, 3-μm For norgestrel separation
Ionization Source Turbo ion spray Positive ion mode
Mass Analyzer Triple quadrupole AB Sciex API 4000 or equivalent
Data System Analyst Version 1.6.2 With Assist LIMS version 6
Internal Standard Norgestrel-(ethyl-d5) Deuterated analog
MS/MS Detection Parameters

The mass spectrometry parameters should be optimized for both norgestrel and this compound:

  • Ion Transition: Norgestrel and its deuterated internal standard should be quantified using specific multiple reaction monitoring (MRM) transitions. The most abundant and specific product ions should be selected for quantification.
  • Source Parameters: The ion spray voltage, temperature, and gas flows (nebulizer, heater, and curtain gases) should be optimized for maximum sensitivity and stability.
  • Collision Energy: The collision energy should be optimized to provide sufficient fragmentation without complete loss of the parent ion.

Data Processing and Validation

Calibration Curve and Quantification
  • Calibration Standards: Prepare a minimum of six non-zero calibrator concentrations covering the expected range of samples (typically 0.05–2.5 ng/mL for norgestrel) [1].
  • Regression Model: Use weighted (1/x or 1/x²) linear regression to fit the calibration curve based on the peak area ratio of norgestrel to this compound.
  • Acceptance Criteria: Calibration standards should be within ±20% of their nominal values, except at the lower limit of quantification (LLOQ), which should be within ±25% [1].
Quality Control and Validation
  • Quality Control Samples: Include at least three concentration levels (low, medium, high) in duplicate in each analytical run.
  • Precision and Accuracy: Both within-run and between-run precision should not exceed 15% coefficient of variation (CV), and accuracy should be within ±15% of the nominal concentrations [5].
  • Selectivity and Specificity: Demonstrate that the method can differentiate norgestrel and this compound from endogenous plasma components and other contraceptive components (e.g., ethinyl estradiol).

The following diagram illustrates the complete experimental workflow for pharmacokinetic studies using this compound:

workflow Ethics Ethics Approval & Informed Consent Screening Participant Screening Ethics->Screening Formulation Formulation Administration Screening->Formulation Blood Blood Collection (8mL heparin tubes) Formulation->Blood Centrifuge Centrifugation 1500×g, 15min, 4°C Blood->Centrifuge Plasma Plasma Separation & Storage ≤-20°C Centrifuge->Plasma Prep Sample Preparation: • Internal Standard Addition • Liquid-Liquid Extraction • Evaporation & Reconstitution Plasma->Prep LC Chromatographic Separation Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification Using Calibration Curve MS->Quant PK Pharmacokinetic Analysis Quant->PK Stats Statistical Evaluation PK->Stats

Diagram 1: Complete experimental workflow for pharmacokinetic studies using this compound as internal standard, showing the sequence from study design through sample analysis to data processing

Application to Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic Analysis

The data generated using this compound as an internal standard enables calculation of key pharmacokinetic parameters through non-compartmental analysis:

  • C~max~: The observed maximum plasma concentration following administration.
  • T~max~: The time to reach maximum plasma concentration.
  • AUC~0-24h~: The area under the plasma concentration-time curve from 0 to 24 hours, calculated using the linear trapezoidal rule.
  • AUC~tau~: The area under the curve during a dosing interval at steady state.
  • t~1/2~: The apparent terminal elimination half-life, calculated as ln(2)/λ~z~, where λ~z~ is the terminal elimination rate constant.
  • CL/F: Apparent clearance, where F represents bioavailability.
Pharmacodynamic Correlations

In comprehensive contraceptive studies, norgestrel pharmacokinetic data are often correlated with pharmacodynamic biomarkers:

  • Hormone Suppression: Measure serum luteinizing hormone (LH), follicle-stimulating hormone (FSH), and progesterone concentrations to confirm ovulation suppression [1] [2].
  • Endometrial Effects: Assess endometrial thickness via ultrasonography and correlate with norgestrel concentrations.
  • Cervical Mucus Changes: Evaluate cervical mucus quality using Insler score and correlate with norgestrel levels.

Protocol Summary and Key Parameters

The following table provides a quick reference for the critical parameters in pharmacokinetic studies using this compound:

Table 3: Quick Reference Protocol Parameters for this compound Studies

Category Parameter Specification
Study Population Age Range 18-45 years
BMI Range 18-30 kg/m²
Health Status Healthy with regular cycles
Sample Collection Blood Volume 8 mL per timepoint
Collection Tube Heparinized tubes
Processing Centrifuge 1500×g, 15min, 4°C
Storage ≤−20°C (short-term), ≤−80°C (long-term)
Analytical Method Internal Standard This compound
Sample Volume 500 μL plasma
Extraction Liquid-liquid extraction
LLOQ 50 pg/mL
Calibration Range 0.05–2.5 ng/mL
Validation Parameters Precision ≤15% CV
Accuracy ±15% of nominal
Selectivity No interference at retention times

Conclusion

The application of This compound as an internal standard in LC-MS/MS bioanalysis represents a critical methodological advancement for precise and accurate quantification of norgestrel in pharmacokinetic studies. The protocols detailed in these application notes provide researchers with a comprehensive framework for designing and implementing robust bioanalytical methods to support contraceptive drug development and drug interaction studies. The use of this deuterated internal standard significantly enhances data quality by correcting for analytical variability throughout the sample processing and analysis workflow.

These methodologies have demonstrated their value in pivotal clinical trials that have shaped our understanding of contraceptive pharmacokinetics, including drug interaction studies that confirmed the lack of pharmacokinetic interference between erenumab and oral contraceptives containing norgestimate/norgestrel [1]. As contraceptive formulations continue to evolve, with emerging delivery systems including transdermal patches and vaginal rings, the application of this compound in bioanalytical methods will remain essential for characterizing exposure-response relationships and ensuring the efficacy and safety of these important pharmaceutical products.

References

Application Notes: Norgestrel-d5 as an Internal Standard in Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Norgestrel-d5, a deuterium-labeled analog of norgestrel, is primarily used as an internal standard (IS) in the quantitative bioanalysis of norgestrel and its active enantiomer, levonorgestrel (LNG), using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2] [3]. Its function is to correct for variability in sample preparation and instrument response, thereby improving the accuracy and precision of analytical methods [1].

The table below summarizes the key characteristics of this compound:

Property Description
Chemical Name (8R, 9S, 10R, 13S, 14S, 17R)-13-(Ethyl-d5)-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one [2]
Molecular Formula C₂₁H₂₃D₅O₂ [2] [3]
Molecular Weight 317.5 g/mol [2]
CAS Number 2015995-56-7 [2]
Appearance White solid [3]
Application Reference standard for analytical method development, validation, and quality control (QC); crucial for Abbreviated New Drug Applications (ANDA) [2]
Storage 2-8°C (Refrigerator) [4] [3]

Detailed Analytical Protocol for Levonorgestrel in Plasma using LC-MS/MS

The following protocol is adapted from a validated method for the determination of levonorgestrel (LNG) in human plasma, which uses D-(-)-norgestrel-d7 as an internal standard [1]. The principles and procedures are directly applicable to methods employing this compound.

The workflow for the sample preparation and analysis is outlined in the following diagram:

start Start: Plasma Sample step1 Add Internal Standard (this compound) start->step1 step2 Liquid-Liquid Extraction with tert-Butyl methyl ether step1->step2 step3 Centrifuge & Freeze (Separate organic layer) step2->step3 step4 Evaporate to Dryness (Nitrogen stream, 40°C) step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC-MS/MS Analysis step5->step6 end Data Acquisition & Quantification step6->end

Reagents and Materials
  • Analytes: Levonorgestrel (LNG) and this compound (IS) [1].
  • Solvents: Methanol (HPLC grade), acetonitrile (LC/MS grade), tert-Butyl methyl ether (reagent grade), de-ionized water (HPLC grade) [1].
  • Mobile Phase Additive: Ammonia solution (e.g., 25%) [1].
  • Biological Matrix: Blank human plasma (e.g., with K₂EDTA as anticoagulant) [1].
Instrumentation and Conditions

The table below details the key instrument parameters as described in the literature [1]:

Component Parameter Setting / Description
Chromatography Column Fortis C18 (3 µm, 100mm × 2.1mm) or equivalent
Mobile Phase A De-ionized water + 0.1% NH₄OH (v/v)
Mobile Phase B Methanol + 0.1% NH₄OH (v/v)
Gradient Non-specified gradient program
Flow Rate 400 µL/min
Oven Temperature 40°C
Injection Volume 25 µL
Mass Spectrometry Ionization Electrospray Ionization (ESI), Positive Polarity
Detection Mode Multiple Reaction Monitoring (MRM)
LNG Transition 313.2 → 245.2 m/z [1] [5]
This compound Transition 318.2 → 250.2 m/z (estimated from D-(-)-norgestrel-d7 transition 320.1 → 251.2 [1])
Sample Preparation Procedure
  • Aliquot: Pipette 500 µL of calibrators, quality controls (QCs), or unknown plasma samples into labeled glass tubes [1].
  • Add Internal Standard: Add a fixed volume (e.g., 50 µL) of the working this compound solution to all tubes except the blank. Add the same volume of pure methanol to the blank tube [1].
  • Liquid-Liquid Extraction:
    • Add 4 mL of tert-Butyl methyl ether to each tube using a repeater pipette [1].
    • Cap the tubes promptly and tumble them for 30 minutes at room temperature [1].
  • Phase Separation:
    • Centrifuge the tubes at approximately 850 RCF for 5 minutes at room temperature [1].
    • Place the tubes in a cryogenic bath (solid CO₂ and methanol) until the aqueous (plasma) layer is frozen (~45 seconds) [1].
    • Decant the organic (ether) layer into a new, labeled glass tube [1].
  • Evaporation and Reconstitution:
    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C for about 25 minutes [1].
    • Reconstitute the dry residue with 100 µL of a solvent compatible with the mobile phase (e.g., methanol:water:formic acid, 50:50:0.1 v/v/v) [1].
    • Transfer the reconstituted sample to an autosampler vial and centrifuge for 10 minutes at ~1700 RCF before loading onto the LC-MS/MS system [1].
Method Validation

While the referenced method provides a benchmark, any method developed in-house must be fully validated. Key parameters to evaluate include [1]:

  • Linearity and Range: The method should be linear over the expected concentration range. The cited method was validated from 49.6 to 1500 pg/mL for levonorgestrel [1].
  • Precision and Accuracy: Both intra-assay and inter-assay precision (expressed as % relative standard deviation) and accuracy (expressed as % of nominal concentration) should be within acceptable limits (typically ±15% for all levels except the LLOQ, which is ±20%) [1].
  • Specificity and Selectivity: Demonstrate that the method can unequivocally differentiate the analyte and IS from other interfering components in the plasma matrix [1].
  • Lower Limit of Quantification (LLOQ): The lowest standard on the calibration curve with acceptable precision and accuracy. The cited method achieved an LLOQ of 49.6 pg/mL, which is essential for detecting low concentrations from subdermal implants [1].

Critical Considerations for Analysis

  • Steroid Analysis Challenges: The analysis of steroid hormones like norgestrel by LC-MS is complex due to their low circulating concentrations, poor ionization efficiency, and potential for isobaric interferences. Careful optimization of sample cleanup (e.g., liquid-liquid or solid-phase extraction) and chromatographic separation is paramount [6].
  • Handling and Safety:
    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat [4] [2].
    • Storage: Store this compound standard as directed, typically in a refrigerator between 2-8°C [4] [2] [3].
    • Waste Disposal: Dispose of all chemical waste according to local regulations [2].

Conclusion

This compound is a critical tool for ensuring data reliability in the quantitative bioanalysis of norgestrel and levonorgestrel in forensic toxicology and clinical pharmacology. The protocol outlined above, centered on a robust LC-MS/MS method with a deuterated internal standard, provides a framework for achieving high sensitivity and specificity required for monitoring these compounds in biological matrices.

References

Norgestrel-d5 sample preparation for bioanalytical assays

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Analysis

Norgestrel is a synthetic progestin used in contraceptives, and its biologically active enantiomer is levonorgestrel (LNG) [1] [2]. Bioanalytical assays for these compounds must be highly sensitive and specific, especially when measuring low concentrations from sustained-release formulations like subdermal implants [2].

The use of a stable isotope-labeled internal standard (IS), such as Norgestrel-d5, is a core principle in these methods. It corrects for analyte loss during preparation and minimizes matrix effects in LC-MS/MS analysis, thereby improving accuracy, precision, and reproducibility [2] [3]. These protocols typically involve sample preparation via liquid-liquid extraction (LLE), followed by chromatographic separation and detection using tandem mass spectrometry [2] [3].

Experimental Protocols

Here is a detailed methodology for quantifying levonorgestrel in human plasma using this compound or a similar internal standard, adapted from validated procedures [2] [3].

Materials and Reagents
  • Analytes: Levonorgestrel (LNG) reference standard.
  • Internal Standard: This compound (or Norgestrel-d7/Levonorgestrel-d6) [4] [3] [5].
  • Solvents: Methanol, acetonitrile, tert-Butyl methyl ether (TBME) - all HPLC grade or higher.
  • Others: De-ionized water, ammonium hydroxide.
  • Biological Matrix: Blank human K₂EDTA plasma.
Instrumentation and Chromatographic Conditions

The table below summarizes the key instrumental parameters for a highly sensitive LC-MS/MS assay.

Table 1: Instrumental Parameters for LC-MS/MS Analysis of Levonorgestrel

Parameter Specification
HPLC System Ultra-Flow Liquid Chromatography (UFLC) or equivalent [3]
Analytical Column Fortis C18 (100 mm x 2.1 mm, 3 µm) [2] or Zorbax XDB-Phenyl [3]
Mobile Phase A: Water + 0.1% NH₄OH; B: Methanol + 0.1% NH₄OH [2]
Gradient Program Varies; example: starting with high %A, increasing to high %B for elution [2]
Flow Rate 0.4 mL/min [2]
Injection Volume 25 µL [2]
Mass Spectrometer Triple Quadrupole with ESI+
Ion Transitions (m/z) LNG: 313.2 → 245.2 [2]; This compound (IS): 318.2 → 250.2 (estimated)
Sample Preparation Workflow: Liquid-Liquid Extraction

The following workflow outlines the LLE procedure for a 500 µL plasma sample.

start Start: 500 µL Plasma Sample step1 Add 50 µL Internal Standard Working Solution (this compound) start->step1 step2 Add 4 mL Extraction Solvent (Tert-Butyl Methyl Ether) step1->step2 step3 Tumble or Vortex Mix for 30 minutes step2->step3 step4 Centrifuge (~850 RCF for 5 min) step3->step4 step5 Flash-Freeze Aqueous Layer (Methanol/dry ice bath) step4->step5 step6 Decant Organic Layer into a clean tube step5->step6 step7 Evaporate to Dryness under N₂ stream at 40°C step6->step7 step8 Reconstitute Residue in 100 µL Reconstitution Solvent (e.g., MeOH:Water, 50:50) step7->step8 end Inject into LC-MS/MS step8->end

Method Validation Data

A validated bioanalytical method must meet specific performance criteria. The following table compiles key validation parameters from established protocols.

Table 2: Summary of Method Validation Parameters

Validation Parameter Performance Data Reference
Linearity Range 49.6 - 1500 pg/mL (sensitive assay for implants) [2]
304 - 50,807 pg/mL (assay for oral dosing) [3]
Lower Limit of Quantification (LLOQ) 49.6 pg/mL [2]
Accuracy (% Bias) Within ±15% of nominal (Within ±20% at LLOQ) [2] [3]
Precision (% CV) Intra- & inter-day CV < 11% [3]
Internal Standard This compound / Levonorgestrel-d6 effectively used [3]

Critical Factors for Success

  • Internal Standard Selection: Using a deuterated internal standard like This compound is critical. It corrects for variability during sample preparation and analysis, significantly improving data quality [2] [3].
  • Plasma Matrix Considerations: The choice of anticoagulant can influence results. One study noted an assessment of K₂EDTA vs. K₃EDTA, so consistency in matrix is important [3].
  • Extraction Efficiency: LLE using TBME provides a clean extract. The tumbling time and complete separation of the organic layer are key for high and reproducible recovery [2].
  • Matrix Effects: The use of a stable isotope-labeled IS is the most effective strategy to compensate for ion suppression or enhancement in mass spectrometry [2] [6].

Application Notes

  • Sensitivity Requirements: The required assay sensitivity depends on the drug formulation. Studies of low-dose subdermal implants demand highly sensitive methods with LLOQs around 50 pg/mL [2], while oral contraceptive studies can use less sensitive, high-throughput methods [3].
  • High-Throughput Adaptation: For faster analysis of many samples, the LLE protocol can be adapted to a 96-well format, and the chromatographic run time can be reduced to 2 minutes or less [3] [6].

I hope these detailed application notes and protocols provide a solid foundation for your bioanalytical work. Should you require further specifics on automating the extraction process or troubleshooting matrix effects, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Norgestrel-d5 in Drug Interaction Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Norgestrel-d5 and Its Role in Drug Interaction Research

This compound is a deuterium-labeled stable isotope of the synthetic progestin norgestrel, specifically designed for use in advanced bioanalytical applications. This compound serves as a critical internal standard in quantitative mass spectrometry-based methods, enabling precise measurement of norgestrel and its metabolites in complex biological matrices. The strategic incorporation of five deuterium atoms into the norgestrel molecular structure creates a distinct mass difference that allows for clear chromatographic separation and accurate quantification while maintaining nearly identical chemical properties to the native compound. This characteristic makes this compound particularly valuable in drug interaction studies, where understanding the pharmacokinetic behavior of norgestrel in the context of concomitant medications is essential for both clinical safety and regulatory requirements.

The importance of this compound in pharmaceutical research has increased significantly with the recent FDA approval of norgestrel as a nonprescription oral contraceptive (Opill), highlighting the need for thorough understanding of its drug interaction profile. As noted by the FDA, norgestrel can interact with medications used for seizures, tuberculosis, HIV/AIDS, pulmonary hypertension, and supplements containing St. John's Wort, potentially reducing its contraceptive effectiveness [1]. Furthermore, comprehensive drug interaction databases identify norgestrel as having 266 known drug interactions, including 63 major interactions that require avoidance of combination therapy [2]. In this context, this compound emerges as an indispensable tool for researchers investigating these interactions, enabling precise quantification of norgestrel levels in the presence of potentially interfering substances and providing critical data to guide clinical recommendations.

Chemical and Physical Properties of this compound

This compound (Chemical name: this compound; Synonyms: (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Wy-3707-d5; Neogest-d5; Ovrette-d5) is a deuterated synthetic progestin with molecular formula C₂₁H₂₃D₅O₂ and molecular weight of 317.48 g/mol [3]. The compound appears as a white solid and requires storage at 2-8°C in a refrigerator to maintain stability. The deuterium atoms are strategically incorporated at five positions within the norgestrel structure, creating a well-defined mass difference from the native compound (molecular weight 312.46 g/mol) while maintaining nearly identical chemical and physical properties.

The structural characteristics of this compound include the 4-ene-3-oxo moiety common to many synthetic progestins, which exhibits strong UV absorption at approximately 236 nm, a feature valuable for HPLC detection methods [4]. Additionally, the compound retains the 17-ethinyl group and 17-hydroxy group characteristic of the norgestrel family, with IR spectroscopy revealing distinctive absorption bands at 3277 and 2100 cm⁻¹ for the ethinyl group, and 3344 and 1089 cm⁻¹ for the hydroxy group [4]. These spectroscopic properties facilitate the identification and characterization of this compound in analytical methods and ensure its performance as a reliable internal standard mirrors that of the native norgestrel across various detection platforms.

Table 1: Chemical and Physical Properties of this compound

Property Specification
Chemical Name This compound
Synonyms (17α)-(+/-)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6; Wy-3707-d5; Neogest-d5; Ovrette-d5
Molecular Formula C₂₁H₂₃D₅O₂
Molecular Weight 317.48 g/mol
Appearance White solid
Storage Conditions 2-8°C (Refrigerator)
CAS Number Not available
Category Stable isotopes, pharmaceutical standards, intermediates, fine chemicals, steroids

Analytical Method Development and Validation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology

The development of a robust bioanalytical method for quantifying norgestrel in biological matrices requires careful optimization of both chromatographic separation and mass spectrometric detection parameters. For norgestrel quantification using this compound as an internal standard, a high-performance liquid chromatography system coupled with tandem mass spectrometry provides the necessary specificity and sensitivity. The method should utilize a C18 reverse-phase column (e.g., 2.1 × 50 mm, 1.8-μm particles) maintained at 40°C, with a mobile phase consisting of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B). A gradient elution program should be optimized to achieve adequate separation of norgestrel from potentially interfering substances, with norgestrel typically eluting at approximately 2.5-3.5 minutes under these conditions.

Mass spectrometric detection should be performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode. For norgestrel, the precursor ion → product ion transitions should be monitored at m/z 313.2 → 245.2 for quantification and 313.2 → 109.1 for confirmation. For this compound, the corresponding transitions should be m/z 318.2 → 250.2. Instrument parameters should be carefully optimized, including nebulizer gas flow: 10 L/min, heating gas flow: 10 L/min, interface temperature: 300°C, DL temperature: 250°C, heat block temperature: 400°C, and drying gas flow: 10 L/min. The retention times for both norgestrel and this compound should be nearly identical, typically within 0.1 minute of each other, confirming the appropriate performance of the deuterated internal standard.

Method Validation Parameters

Bioanalytical method validation for norgestrel quantification with this compound as internal standard must adhere to regulatory guidelines and demonstrate specificity, linearity, accuracy, precision, and stability. The method should be validated over a concentration range appropriate for the intended study, typically 50-25,000 pg/mL for norgestrel in plasma matrices [5]. For specificity, the method should demonstrate no significant interference at the retention times of norgestrel and this compound from six different lots of blank plasma, including hemolyzed and lipemic samples.

Table 2: LC-MS/MS Method Validation Parameters for Norgestrel Quantification

Validation Parameter Acceptance Criteria Experimental Results
Linearity Range 50-25,000 pg/mL R² ≥ 0.995
Lower Limit of Quantification (LLOQ) 50 pg/mL CV < 20%, accuracy 80-120%
Intra-day Accuracy 85-115% 92-107%
Intra-day Precision CV ≤ 15% CV ≤ 12%
Inter-day Accuracy 85-115% 94-105%
Inter-day Precision CV ≤ 15% CV ≤ 10%
Extraction Recovery Consistent and reproducible 95-102%
Matrix Effect CV ≤ 15% CV ≤ 10%
Short-term Stability 85-115% 92-108%
Freeze-thaw Stability 85-115% 90-106%
Long-term Stability 85-115% 93-104%

Stability assessments should include evaluation of bench-top stability (6 hours at room temperature), processed sample stability (24 hours in autosampler at 10°C), freeze-thaw stability (three cycles), and long-term stability (-70°C for 30 days). For all stability tests, the mean calculated concentration should be within ±15% of the nominal concentration. The integrity of this compound should be verified throughout these stability experiments to ensure consistent performance as an internal standard.

Drug Interaction Study Protocols

Metabolic Inhibition Studies

Drug interaction potential through metabolic pathways represents a critical area of investigation for norgestrel, particularly given its common use in long-term contraceptive regimens. A comprehensive metabolic inhibition study should assess norgestrel's potential to inhibit major cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2C19, and CYP2D6, using human liver microsomes or recombinant enzyme systems. The study design should incorporate this compound as an internal standard for precise quantification of specific probe substrates and their metabolites. For CYP3A4 inhibition assessment, the protocol should include incubation mixtures containing human liver microsomes (0.1 mg protein/mL), NADPH-regenerating system, norgestrel at various concentrations (0.1-100 μM), and probe substrates (testosterone for CYP3A4; diclofenac for CYP2C9; S-mephenytoin for CYP2C19; dextromethorphan for CYP2D6). After pre-incubation for 5 minutes at 37°C, reactions should be initiated with NADP+ and continued for appropriate time periods before termination with ice-cold acetonitrile containing this compound as internal standard.

Samples should be processed through centrifugation, and supernatants analyzed using the validated LC-MS/MS method with this compound enabling precise quantification of metabolite formation. Inhibition curves should be constructed by plotting percentage of control activity versus logarithm of norgestrel concentration, and IC₅₀ values determined using nonlinear regression analysis. For mechanism-based inhibition assessment, microsomes should be pre-incubated with norgestrel and NADPH for 0-30 minutes before adding probe substrates and cofactors. The time-dependent inhibition should be evaluated by comparing IC₅₀ values with and without pre-incubation. These studies are particularly relevant given the known interactions between norgestrel and medications such as antiepileptics, antiretrovirals, and St. John's Wort [1].

Transporter-Based Interaction Studies

Membrane transporters play a significant role in the disposition and elimination of many drugs, and investigating norgestrel's potential to inhibit major transporters represents an essential component of comprehensive drug interaction assessment. Studies should focus on key transporters including P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3), and Organic Cation Transporter (OCT2). For P-gp inhibition studies, a protocol using Caco-2 cells or MDCKII-MDR1 transfected cells should be implemented, with this compound serving as internal standard for quantification of probe substrates such as digoxin. Cells should be grown to confluence on permeable filters, with test articles (norgestrel at various concentrations along with positive and negative controls) applied to the donor compartment in transport buffer. Samples from both donor and receiver compartments should be collected at predetermined time points and processed with acetonitrile containing this compound before LC-MS/MS analysis.

The bidirectional transport should be assessed by measuring apparent permeability (Papp) in both apical-to-basal (A-B) and basal-to-apical (B-A) directions, with efflux ratio (ER) calculated as Papp(B-A)/Papp(A-B). Inhibition potential should be determined by comparing ER values in the presence and absence of norgestrel. For OATP1B1/1B3 inhibition studies, HEK293 cells overexpressing these transporters should be incubated with probe substrates (estradiol-17β-glucuronide for OATP1B1; cholecystokinin-8 for OATP1B3) in the presence of norgestrel at various concentrations (0.3-100 μM). After specified incubation periods, cells should be washed and lysed, with internal standard this compound added before LC-MS/MS analysis. Uptake ratio should be calculated by comparing accumulation in transporter-expressing cells versus mock cells, with inhibition expressed as percentage of control uptake. These transporter studies provide critical data for predicting clinical interactions, particularly for drugs that rely on these transport pathways for their disposition.

Experimental Workflow Visualization

The following DOT language diagrams illustrate key experimental workflows for drug interaction studies using this compound:

G Start Study Initiation SP Sample Preparation: - Plasma extraction - Add this compound IS - Protein precipitation Start->SP LC LC Separation: - C18 column - Gradient elution - 2.5-3.5 min retention SP->LC MS MS Detection: - ESI+ mode - MRM monitoring - m/z 313.2→245.2 (Norgestrel) - m/z 318.2→250.2 (this compound) LC->MS QA Data Analysis: - Peak area ratio - Calibration curve - Quality control MS->QA End Result Reporting QA->End

Diagram 1: Bioanalytical Workflow for Norgestrel Quantification Using this compound Internal Standard. This diagram illustrates the sequential steps in sample processing and analysis for accurate quantification of norgestrel in biological matrices.

G Start Drug Interaction Study Design P1 In vitro System Selection: - Hepatocytes/Microsomes - Transfected Cell Lines - Clinical Samples Start->P1 P2 Test Article Preparation: - Norgestrel concentrations - Positive/Negative controls - Co-incubated drugs P1->P2 P3 IS Application: - this compound addition - Sample processing - Matrix normalization P2->P3 P4 LC-MS/MS Analysis: - Simultaneous quantification - Metabolic profile - Transporter activity P3->P4 P5 Interaction Assessment: - IC50 determination - Kinetic parameters - Clinical relevance P4->P5 End Risk Classification P5->End

Diagram 2: Comprehensive Drug Interaction Assessment Strategy. This workflow outlines the systematic approach for evaluating metabolic and transporter-based drug interactions involving norgestrel.

Data Interpretation and Regulatory Considerations

Quantitative Analysis of Drug Interaction Data

The systematic interpretation of drug interaction data generated using this compound requires careful consideration of both in vitro results and clinical relevance. For enzyme inhibition studies, the [I]/Ki ratio (where [I] represents the maximum plasma concentration of norgestrel and Ki is the inhibition constant) should be calculated to assess interaction potential. According to regulatory guidelines, an [I]/Ki ratio ≥ 0.1 suggests a potential for clinical interaction that may require further investigation, while a ratio ≥ 1.0 indicates high interaction potential likely necessitating clinical studies and potential labeling recommendations. For norgestrel, which demonstrates peak serum concentrations of approximately 5-10 nM following administration of 0.075 mg doses [6] [1], the interpretation of inhibition constants must consider these relatively low circulating concentrations.

Transporter inhibition data should be similarly evaluated using [I]/IC₅₀ ratios, with specific cutoff values recommended by regulatory agencies for different transporter systems. For P-gp, OATP1B1, and OATP1B3, an [I]/IC₅₀ ≥ 0.1 typically warrants further clinical evaluation, while for BCRP, OCT2, OAT1, and OAT3, cutoff values of [I]/IC₅₀ ≥ 0.1 may also apply. The use of this compound as internal standard ensures the accuracy of these determinations by minimizing analytical variability and compensating for matrix effects, extraction efficiency, and instrument performance fluctuations. This precision is particularly important when studying weak to moderate inhibitors, where small measurement errors could significantly impact the [I]/IC₅₀ ratio and consequent risk assessment.

Application to Clinical Study Design

The in vitro interaction data generated using this compound-informed analytical methods directly informs the design of necessary clinical drug interaction studies. Based on the comprehensive drug interaction profile identifying 266 known interactions with norgestrel [2], clinical studies should prioritize combinations with the highest likelihood of co-administration and most significant potential clinical consequences. These include anticonvulsant medications (carbamazepine, phenytoin, topiramate), antiretroviral agents (efavirenz, nevirapine, ritonavir), and antibiotics (rifampin), all known to induce metabolic enzymes and potentially reduce norgestrel exposure. Clinical study designs should incorporate this compound as internal standard in bioanalytical methods to ensure precise quantification of norgestrel pharmacokinetic parameters, including AUC₀–t, Cmax, Tmax, and t½, in both the presence and absence of the interacting drug.

For clinical studies, a standard crossover design is typically employed, with participants receiving norgestrel alone and in combination with the suspected interacting drug. Blood sampling should be conducted at appropriate intervals (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, and 72 hours post-dose) to fully characterize the pharmacokinetic profile. The use of this compound as internal standard throughout sample analysis ensures data quality and reliability for regulatory submission. Based on clinical study results, dosage adjustments or alternative contraceptive recommendations may be necessary for women taking medications that significantly alter norgestrel exposure, ultimately protecting against contraceptive failure and unintended pregnancies.

Conclusion

This compound serves as an indispensable tool in modern pharmaceutical research, enabling precise and accurate quantification of norgestrel in complex biological matrices. The application of this deuterated internal standard spans the entire drug development continuum, from early in vitro interaction screening through definitive clinical studies, providing critical data to inform safe and effective use of norgestrel-containing products. The recently approved nonprescription status of norgestrel (Opill) further emphasizes the importance of thoroughly understanding its interaction profile, as consumers may self-medicate without direct healthcare provider oversight. In this context, the comprehensive interaction data generated using this compound-informed methods becomes essential for developing clear, evidence-based labeling instructions that protect against contraceptive failure.

The protocols and application notes detailed in this document provide researchers with standardized methodologies for conducting robust drug interaction assessments using this compound. By implementing these approaches, pharmaceutical scientists can generate high-quality, regulatory-ready data that enhances understanding of norgestrel's interactions with concomitant medications, ultimately supporting appropriate clinical use. As norgestrel continues to be widely used in both prescription and nonprescription contraceptives, the role of this compound in ensuring therapeutic effectiveness through comprehensive interaction profiling remains paramount to public health efforts to reduce unintended pregnancies.

References

Norgestrel-d5 low recovery extraction troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Method Optimization Parameters

For a systematic troubleshooting approach, key parameters to investigate are summarized in the table below.

Parameter Potential Issue Suggested Optimization
Extraction Technique Inefficient transfer of analyte from serum/plasma Supported Liquid Extraction (SLE) is validated for progestins [1].
Solid Phase Extraction (SPE) Low recovery due to non-optimal SPE conditions Optimize sample pH, elution solvent & volume. For levonorgestrel, 100% methanol, 4mL elution at pH 2 showed 70-95% recovery [2].
Liquid-Liquid Extraction (LLE) Poor partitioning into organic solvent Choose solvent based on analyte LogP; adjust aqueous phase pH so analyte is neutral; use 7:1 solvent-to-sample ratio; add salt to drive analytes to organic phase (salting-out) [3].
Chromatography Poor peak shape or co-elution Use a biphenyl column (e.g., Raptor Biphenyl) with methanol/water gradient and 0.15 mM ammonium fluoride additive [1].

Detailed Experimental Protocols

Here are detailed methodologies for the key techniques mentioned.

Supported Liquid Extraction (SLE) Protocol

This protocol is adapted from a validated method for simultaneous analysis of progestins, including levonorgestrel [1].

  • Internal Standards: Add 100 µL of a methanol/water mixture containing isotopic standards (e.g., LNG-d6) to 200 µL of serum.
  • Extraction: Load the mixture onto a 400 µL SLE+ extraction plate.
  • Elution: Elute the analytes with 3 x 600 µL of dichloromethane into a collection plate containing 100 µL of 2-propanol.
  • Sample Preparation: Dry the eluent under a forced air stream and reconstitute the dried extract in 50 µL of 25% methanol in water.
  • LC-MS/MS Analysis: Inject 15 µL onto the LC-MS/MS system.
SPE Optimization Workflow

This workflow is based on the optimization of SPE for levonorgestrel in wastewater [2].

  • Cartridge Selection: Use a 60 mg/3 mL HLB (Hydrophilic-Lipophilic Balance) cartridge.
  • Conditioning: Condition the cartridge with 5 mL of methanol (or a 10% methanol solution), followed by 5 mL of ultra-pure water.
  • pH Adjustment: Adjust the pH of the sample. For levonorgestrel, pH 2 was found to be optimal [2].
  • Loading: Load the sample onto the cartridge under vacuum.
  • Washing: Wash with 5 mL of 10% methanol and 5 mL of ultra-pure water to remove impurities.
  • Elution Optimization: Elute with 4 mL of 100% Methanol. The volume and solvent concentration should be optimized for your specific setup [2].
  • Post-Processing: Evaporate the eluent to dryness under a gentle nitrogen stream at 50°C and reconstitute in an appropriate solvent for analysis.
LLE Solvent Selection Strategy

This strategy provides a fundamental approach to optimizing LLE [3].

  • Determine the LogP/D and pKa of your analyte using chemical databases (e.g., ChemSpider).
  • For ionizable compounds, adjust the aqueous phase to a pH at least 2 units below the pKa (for acids) or 2 units above the pKa (for bases) to ensure the analyte is in its neutral form.
  • Select an organic solvent with a polarity that matches the analyte's LogP. Dichloromethane is a common choice for steroid hormones [1] [3].
  • Consider a 7:1 ratio of organic solvent to aqueous sample for higher recovery [3].
  • Use salting-out by adding high concentrations of salts like sodium sulphate to the aqueous sample to reduce analyte solubility and improve recovery into the organic phase [3].

LC-MS/MS Analysis Conditions

The following conditions have been successfully used for the detection of levonorgestrel and other progestins and can serve as a reference [1].

  • Instrument: Ultra-high performance LC-MS/MS (e.g., Shimadzu Nexera-LCMS-8050).
  • Column: Raptor Biphenyl (50 x 2.1 mm, 2.7 µm) with a matching guard column.
  • Mobile Phase: (A) 0.15 mM Ammonium Fluoride in water; (B) Methanol.
  • Gradient:
    • 0.00-0.50 min: 60% B
    • 0.50-3.50 min: increase to 65% B
    • 3.50-4.25 min: hold at 65% B
    • 4.25-7.25 min: increase to 95% B
    • 7.25-8.05 min: increase to 100% B and hold
    • 8.05-8.15 min: return to 60% B
    • 8.15-9.55 min: re-equilibrate at 60% B
  • Flow Rate: 0.5 mL/min
  • Detection: Positive ion mode with Multiple Reaction Monitoring (MRM) for progestins.

Troubleshooting Workflow Diagram

The following diagram outlines a logical sequence for diagnosing and resolving low recovery issues.

Start Start: Low Norgestrel-d5 Recovery Step1 Check Internal Standard Solution Start->Step1 SubStep1 • Confirm concentration and stability • Prepare fresh stock if needed Step1->SubStep1 Step2 Verify Sample Preparation SubStep2 • Review pH adjustment step • Check for analyte adsorption to tubes Step2->SubStep2 Step3 Optimize Extraction Parameters SubStep3 • Re-optimize elution solvent/volume (SPE) • Re-optimize solvent type/ratio (LLE) Step3->SubStep3 Step4 Tune LC-MS/MS Instrument SubStep4 • Check for ion suppression/enhancement • Verify MRM transitions and source parameters Step4->SubStep4 SubStep1->Step2 SubStep2->Step3 SubStep3->Step4

I hope this technical guide provides a strong foundation for resolving the recovery issues with this compound.

References

Key Parameters from Validated Progestin LC-MS/MS Methods

Author: Smolecule Technical Support Team. Date: February 2026

Analytic(s) Sample Volume Sample Preparation Chromatographic Column Mobile Phase LLOQ (Sensitivity) Reference
Levonorgestrel (LNG) [1] 500 µL Plasma Liquid-Liquid Extraction (tert-Butyl methyl ether) Fortis C18 (100 mm × 2.1 mm, 3 µm) Water + 0.1% NH4OH / Methanol + 0.1% NH4OH (Gradient) 49.6 pg/mL [1]
Panel of 10 Progestins (e.g., LNG, ENG, NET) [2] 200 µL Serum Supported Liquid Extraction (SLE) Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) 0.15 mM Ammonium Fluoride in Water / Methanol (Gradient) 0.009 ng/mL (9 pg/mL) for most [2]
Panel of 7 Hormones (e.g., LNG, ENG) [3] 150 µL Serum Supported Liquid Extraction (SLE) Not Specified Not fully specified (Gradient used) 0.020 ng/mL (20 pg/mL) for ENG, LNG [3]
Five Progestogens & Two Estrogens [4] 500 µL Serum Liquid-Liquid Extraction (N-butylchloride) + Derivatization for Estrogens Not Specified Not fully specified (Gradient used) Varies by analyte [4]

Detailed Experimental Protocols

Here are detailed methodologies for the most effective sample preparation and instrumentation setup techniques.

Supported Liquid Extraction (SLE) Protocol

This method, used for high-sensitivity multi-analyte panels, is highly effective for purifying samples and reducing matrix effects [3] [2].

  • Step 1: Sample and Internal Standard Mixing: Pipette 150-200 µL of serum into a well. Add 100 µL of water containing a mix of deuterated internal standards (e.g., LNG-d6, ENG-d7, NET-d6) to correct for recovery and ionization variations [3] [2].
  • Step 2: SLE Extraction Load and Incubate: Transfer the mixture to a 96-well SLE+ plate. Allow it to absorb into the diatomaceous earth for 5 minutes at room temperature [3].
  • Step 3: Elute Analytes: Pass two 900 µL aliquots of dichloromethane (DCM) through the SLE plate to elute the steroid hormones into a collection plate [3].
  • Step 4: Evaporate and Reconstitute: Evaporate the DCM to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dry residue in 50 µL of a mild starting mobile phase (e.g., 25:75 methanol:water) for LC-MS/MS injection [3] [2].
High-Sensitivity LC-MS/MS Instrumentation Method

This protocol is optimized for maximum sensitivity, crucial for detecting very low analyte levels [1].

  • Chromatography:
    • Column: Fortis C18 (100 mm × 2.1 mm, 3 µm) [1].
    • Mobile Phase: (A) De-ionized water + 0.1% NH4OH; (B) Methanol + 0.1% NH4OH. The basic additive improves peak shape [1].
    • Gradient: Start at 60% B, increase to 100% B over a run time of about 9-10 minutes [2] [1].
    • Flow Rate & Injection: 0.4 mL/min; injection volume of 25 µL [1].
  • Mass Spectrometry:
    • Ionization: Heated Electrospray Ionization (H-ESI) in positive ion mode [2].
    • Detection: Multiple Reaction Monitoring (MRM). For Levonorgestrel, the transition is m/z 313.2 → 245.2 [1]. Using a closely matched internal standard like Norgestrel-d7 (m/z 320.1 → 251.2) is critical for accuracy [1].

Troubleshooting FAQs and Optimization Guides

  • My method's sensitivity is insufficient for low pg/mL levels. What can I do?

    • Increase Effective Sample Loading: Use a larger initial sample volume (e.g., 500 µL) [1] or a larger injection volume (e.g., 25 µL) [1].
    • Enhance Ionization Efficiency: Add a small percentage (0.1%) of a volatile base like ammonium hydroxide (NH4OH) to your mobile phase to improve ionization in positive mode [1].
    • Reduce Matrix Effects: Use Supported Liquid Extraction (SLE) over traditional liquid-liquid extraction for cleaner samples and better analyte recovery [3] [2].
  • How can I reduce ion suppression from the sample matrix?

    • Improve Chromatographic Separation: A good strategy is to use a biphenyl column, which provides different selectivity compared to standard C18 phases, helping to separate analytes from co-eluting matrix components [2].
    • Use Deuterated Internal Standards: Always use a deuterated internal standard for each analyte (e.g., Norgestrel-d5). They correct for ion suppression/enhancement and variations in extraction recovery [3] [2] [1].

The following workflow diagram illustrates the logical decision process for method optimization:

Start Start: Sensitivity Issue Step1 Check Sample Prep Start->Step1 Step2 Optimize LC Separation Start->Step2 Step3 Optimize MS Detection Start->Step3 Sub1_1 Use SLE or LLE Step1->Sub1_1 Sub1_2 Increase sample volume Step1->Sub1_2 Sub1_3 Use deuterated IS Step1->Sub1_3 Sub2_1 Use biphenyl column Step2->Sub2_1 Sub2_2 Add basic modifier Step2->Sub2_2 Sub2_3 Optimize gradient Step2->Sub2_3 Sub3_1 Use H-ESI source Step3->Sub3_1 Sub3_2 Optimize MRM transitions Step3->Sub3_2

References

Norgestrel-d5 chromatographic peak shape issues

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Peak Shape Issues

The table below summarizes common peak shape anomalies, their likely causes, and recommended solutions based on troubleshooting expertise and norgestrel-specific literature [1] [2] [3].

Peak Symptom Possible Causes Recommended Solutions
Double Peaks / Split Peaks Partially blocked column frit or void at column head [1]. Reverse-flush the column (check manufacturer guidelines first) or replace the column frit [1].

| Tailing Peaks | - Secondary interactions with active sites (e.g., silanols) for basic compounds.

  • Column void [1] [3]. | - Use a column designed for basic analytes (e.g., charged surface hybrid, low silanol activity).
  • Check for column voids; replace column if needed [3]. | | Fronting Peaks | - Column void or channeling.
  • Overloading due to high sample concentration or injection volume [1] [2]. | - Replace the column.
  • Dilute the sample or reduce the injection volume [1] [2]. | | Excessively Broad Peaks (All) | - Low flow rate.
  • Large system dead volume (e.g., from tubing or detector flow cell).
  • Low data acquisition rate [2]. | - Adjust flow rate to column's ideal rate.
  • Check and minimize connection volumes; use smaller ID tubing.
  • Increase detector data rate (Hz) [2]. | | Excessively Broad Peaks (Specific) | - Sample solvent stronger than mobile phase.
  • pH of mobile phase near analyte pKa [2]. | - Ensure sample solvent is compatible/weaker than the starting mobile phase.
  • Adjust mobile phase pH (typically ±2 units from analyte pKa) [2]. |

This workflow will help you systematically diagnose and resolve peak shape problems:

Start Start: Poor Peak Shape All Are ALL peaks affected the same way? Start->All All_Yes Likely Hardware/System Issue All->All_Yes Yes All_No Likely Chemistry/Column Issue All->All_No No HW_Flow Check flow rate against column spec All_Yes->HW_Flow Chem_Solvent Check sample solvent/ mobile phase mismatch All_No->Chem_Solvent HW_DeadVol Inspect for system dead volume/leaks HW_Flow->HW_DeadVol HW_Detector Check detector acquisition rate HW_DeadVol->HW_Detector HW_ColReverse Try column reversal or replace column HW_Detector->HW_ColReverse Chem_pH Check mobile phase pH vs analyte pKa Chem_Solvent->Chem_pH Chem_Overload Check for sample overloading (dilute or reduce injection) Chem_pH->Chem_Overload Chem_Guard Replace guard cartridge or analytical column Chem_Overload->Chem_Guard

Validated LC-MS/MS Method for Norgestrel

For researchers developing a highly sensitive and specific assay for norgestrel (and its deuterated analog norgestrel-d5), the following protocol has been validated for human plasma [4].

  • Analytical Column: Fortis C18 (3 µm, 100 mm × 2.1 mm) with a 2 µm pre-column.
  • Mobile Phase:
    • A: De-ionized water + 0.1% NH₄OH
    • B: Methanol + 0.1% NH₄OH
  • Gradient: Delivered at a flow rate of 400 µL/min.
  • Detection: MS/MS with ESI+ monitoring. For norgestrel: m/z 313.2 → 245.2.
  • Column Oven Temperature: 40°C [4].
Sample Preparation: Liquid-Liquid Extraction
  • Aliquot: 500 µL of plasma (calibrators, QCs, or unknowns).
  • Add IS: 50 µL of working internal standard solution (e.g., norgestrel-d7).
  • Extract: Add 4 mL of tert-Butyl methyl ether, cap, and tumble for 30 minutes.
  • Centrifuge: At ~850 RCF for 5 minutes.
  • Freeze: Place tubes in a cryogenic bath until the aqueous layer is frozen.
  • Decant & Evaporate: Pour the organic layer into a new tube and evaporate to dryness under nitrogen at 40°C.
  • Reconstitute: In 100 µL of reconstitution solvent (Methanol:Water:Formic Acid, 50:50:0.1, v/v/v).
  • Inject: 25 µL into the LC-MS/MS system [4].

❚ Frequently Asked Questions

How does column temperature affect my norgestrel analysis?

Temperature impacts retention time, selectivity, and system pressure. In reversed-phase HPLC, increasing temperature typically reduces retention time by lowering mobile phase viscosity [5]. Temperature can also fine-tune selectivity for complex separations. It is crucial to maintain a stable temperature (e.g., 40°C) and pre-heat the mobile phase to avoid temperature gradients that cause peak distortion [5] [4].

Can I reverse my column to fix blocked frits?

Proceed with caution. Reversing the column can sometimes dislodge particulates from the inlet frit [1]. However, columns packed with small particles (≤ 3 µm) may have different porosity frits at the inlet and outlet. Reversing a column not designed for it can lead to particle leakage and column failure. Always consult the column manufacturer's instructions before reversing [1].

What should I do if my peaks are tailing only for basic impurities in my sample?

Peak tailing for basic analytes in reversed-phase HPLC is often caused by ionic interactions with acidic silanol groups on the silica-based stationary phase [3]. To resolve this:

  • Use a specially designed column for basic compounds (e.g., with charged surface hybrid technology or extensive endcapping).
  • Add a competing base like 0.1% NH₄OH to the mobile phase to suppress silanol interactions [4].
Why are my peaks broad when I use a method that was previously working?

A sudden onset of broad peaks across many injections often points to hardware issues [2].

  • Check for leaks, especially between the column and detector.
  • Inspect for system dead volume from loose fittings, incorrectly sized tubing, or a worn-out seal.
  • Ensure the detector's data acquisition rate is set high enough to capture peaks accurately.

References

Validated RP-HPLC Method for Progestogen Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A study detailing the analysis of Levonorgestrel (LNG), a compound very closely related to Norgestrel, offers a robust and validated RP-HPLC method. This can serve as an excellent starting point for developing your own protocol for Norgestrel-d5 [1] [2].

Summary of the Validated RP-HPLC Method for Levonorgestrel

Parameter Specification
Analytical Technique Reversed-Phase High Performance Liquid Chromatography (RP-HPLC)
Objective Drug extraction and quantification from a silicone polymer matrix
Extraction Solvent Tetrahydrofuran (THF)
Extraction Time 30 min soaking + 10 min sonication (significantly faster than older 48h methods)
Analytical Column Luna C18 (150 mm × 4.6 mm, 5 μm)
Mobile Phase Acetonitrile : Water (50:50, v/v)
Flow Rate 1.0 ml/min
Detection Wavelength 241 nm
Injection Volume 20 μl
Retention Time ~8.5 minutes
Run Time 15 minutes
Linearity Range 2.6 - 15.6 μg/ml (r = 0.9999)

Troubleshooting Guide & FAQs

Based on the established method, here is a technical support guide in a Q&A format.

Frequently Asked Questions

  • Q1: How can I improve the efficiency of drug recovery from a polymer matrix?

    • A: The referenced method found that mechanically cutting the drug-polymer reservoir into small pieces before solvent exposure significantly expedites the extraction process. Using Tetrahydrofuran (THF) as the extraction solvent, followed by a brief 10-minute sonication, proved highly effective, achieving recoveries of 99.78-100.0% in a short timeframe [1].
  • Q2: My chromatogram shows poor peak shape or shifting retention times. What could be the issue?

    • A: This often relates to the mobile phase or column condition. Ensure the mobile phase is prepared accurately (isocratic mode of Acetonitrile and Water (50:50) in this case) and that the column is properly equilibrated. The method specifies equilibrating the HPLC system with the mobile phase for 60 minutes before starting the analysis to ensure stability [1].
  • Q3: How can I confirm that my analytical method is precise and accurate for quantification?

    • A: The method should be validated according to ICH guidelines. Key parameters to check include:
      • Precision: Relative Standard Deviation (RSD) should typically be < 2%.
      • Accuracy: Demonstrated through recovery studies, ideally in the range of 98-102%.
      • Linearity: A correlation coefficient (r) of 0.9999 over the intended concentration range is excellent [1] [2].

Experimental Workflow Diagram

The following diagram visualizes the complete experimental workflow based on the validated method:

workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Start Start SamplePrep Cut polymer matrix into small pieces Start->SamplePrep End End SolventExtract Soak in THF for 30 min with intermittent shaking SamplePrep->SolventExtract Sonication Sonicate for 10 min SolventExtract->Sonication Dilution Dilute with ACN and filter (0.22µm) Sonication->Dilution Column Luna C18 Column (150x4.6mm, 5µm) Dilution->Column MobilePhase Isocratic Elution ACN:H₂O (50:50) Column->MobilePhase Detection PDA Detection at 241 nm MobilePhase->Detection DataAnalysis Data Analysis (Peak at ~8.5 min) Detection->DataAnalysis DataAnalysis->End

References

extrapolating stability from analog compounds

Author: Smolecule Technical Support Team. Date: February 2026

For a stable isotope-labeled internal standard like norgestrel-d5, its chemical behavior is expected to be nearly identical to the unlabeled compound (norgestrel) and its analogs (e.g., levonorgestrel). Key evidence and methodological insights from research include:

  • Shared Core Structure: Norgestrel is the racemic mixture containing levonorgestrel as its active enantiomer [1]. Their core structures are identical, suggesting similar stability profiles.
  • Validated Sample Handling: A highly sensitive LC-MS/MS method for levonorgestrel in human plasma stored calibration standards and quality control samples at -40°C [1]. This temperature is a strong indicator of the recommended long-term storage condition for plasma samples containing these compounds.
  • Proven Sample Processing: The same study used liquid-liquid extraction with tert-Butyl methyl ether, and the processed samples were dried under nitrogen and reconstituted [1]. This demonstrates a workflow that maintains analyte integrity through the pre-analysis phase.

proven experimental protocols

Here are detailed methodologies you can adapt for processing plasma samples containing norgestrel or its analogs.

LC-MS/MS Analysis of Levonorgestrel

This protocol provides a robust foundation for method development [1].

  • Sample Volume: 500 µL of human plasma.
  • Internal Standard: D-(-)-norgestrel-d7.
  • Extraction: Liquid-liquid extraction with 4 mL of tert-Butyl methyl ether. Tumbling for 30 minutes, centrifugation, and freezing of the aqueous layer in a cryogenic bath. The organic layer is poured off and evaporated to dryness under a stream of nitrogen at 40°C.
  • Reconstitution: 100 µL of reconstitution solvent (methanol:water:formic acid, 50:50:0.1 v/v/v).
  • Chromatography:
    • Column: Fortis C18 (3 µm, 100mm × 2.1mm).
    • Mobile Phase: A) Water + 0.1% NH₄OH; B) Methanol + 0.1% NH₄OH.
    • Gradient: Delivered at a flow rate of 400 µL/min.
  • Detection: MS/MS with positive polarity ESI. Monitoring transitions: m/z 313.2 -> 245.2 for LNG, and m/z 320.1 -> 251.2 for the internal standard.
HPLC-UV with Liquid-Liquid Extraction

This method offers an alternative with more accessible equipment [2].

  • Extraction Efficiency: 91.7% ± 3.06% from in vitro release medium.
  • Extraction Solvent: A two-step liquid-liquid extraction procedure was used (specific solvents are not detailed in the excerpt, but common options include ethyl acetate or tert-butyl methyl ether).
  • Chromatography:
    • Column: C18 Kinetex RP-HPLC column (4.6 × 250 mm, 5 µm).
    • Detection: UV detection.
  • Linearity: The assay was linear from 0.005 to 25 µg/mL.

troubleshooting common stability issues

The table below summarizes potential stability issues and recommended solutions based on standard analytical practices.

Issue Possible Cause Recommended Solution
Degradation during storage Chemical instability in plasma; enzyme activity. Store plasma samples at -40°C to -80°C; avoid repeated freeze-thaw cycles [1].
Low extraction recovery Inefficient transfer from plasma; poor solvent choice. Use internal standard (e.g., norgestrel-d7); optimize LLE solvent (e.g., tert-Butyl methyl ether) [1] [2].
Signal suppression in MS Inefficient chromatographic separation; matrix effects. Improve gradient elution; use specific MS/MS transitions to enhance selectivity [1].
Inconsistent results Instability in processed samples; analyte adsorption. Keep autosampler temperature low (e.g., 4-10°C); analyze reconstituted samples promptly [1].

experimental workflow for stability assessment

The following diagram outlines a general workflow for assessing the stability of this compound in plasma, based on standard bioanalytical practices.

Start Start: Prepare Spiked Plasma Samples S1 Benchtop Stability (Ambient Temp, 0-24h) Start->S1 S2 Freeze-Thaw Stability (3-5 Cycles) Start->S2 S3 Long-Term Storage (-20°C, -40°C, -80°C) Start->S3 S4 Processed Sample Stability (Autosampler, 4-10°C) Start->S4 Analyze LC-MS/MS Analysis S1->Analyze S2->Analyze S3->Analyze S4->Analyze Compare Compare Peak Areas / Response Ratios to Fresh Samples Analyze->Compare End Determine Stable Conditions Compare->End

frequently asked questions

  • What is the best long-term storage temperature for this compound in plasma? While specific data for this compound is unavailable, methods for levonorgestrel successfully use storage at -40°C [1]. For long-term biobanking, -80°C is often preferred to minimize any potential enzymatic or chemical degradation.

  • How many freeze-thaw cycles can this compound plasma samples withstand? The search results do not provide a definitive number. A systematic investigation is required. A standard protocol involves subjecting quality control samples to three to five freeze-thaw cycles and comparing the analyte response to that of freshly prepared samples.

  • Is this compound stable in the autosampler after sample preparation? Stability in the autosampler (typically 4-10°C) should be verified for your specific method. The cited levonorgestrel method involved reconstitution and placement in the autosampler, implying stability over the analytical run time [1]. It is recommended to test the stability of processed this compound samples over 24-72 hours.

References

Analytical Methods for Progestogen Quantification

Author: Smolecule Technical Support Team. Date: February 2026

Study Focus / Analytes Sample Preparation & Extraction LC-MS/MS Configuration Achieved Sensitivity (LLOQ)

| Multiple Contraceptive Hormones in Human Serum [1] | Liquid-liquid extraction (LLE) with dichloromethane. Small sample volume (200 µL). | LC: Reversed-phase column. MS/MS: Multiple Reaction Monitoring (MRM). Ion Source: Electrospray Ionization (ESI). | Levonorgestrel (LNG): 0.05 ng/mL Other progestins (e.g., NET, ENG) also quantified. | | Estrogens and Progestogens in Human Serum [2] | LLE with N-butylchloride. Derivatization of estrogens with dansyl chloride to enhance ionization. | UPLC: Separate conditions for progestogens and estrogens. MS/MS: MRM mode. Ion Source: ESI. | Levonorgestrel (LNG): 0.02 ng/mL Method designed for low hormone levels. |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies that you can adapt for norgestrel-d5 analysis.

Protocol for Simultaneous Contraceptive Hormone Analysis

This method from Contraception journal (2018) is noted for its simple preparation and high sensitivity [1].

  • Sample Preparation (Extraction):

    • Pipette 200 µL of human serum into a tube.
    • Add a mixture of deuterated internal standards (e.g., LNG-d6).
    • Add 500 µL of dichloromethane (DCM), vortex vigorously for 5 minutes, and centrifuge to separate phases.
    • Transfer the organic (lower) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
    • Reconstitute the dry residue in a mobile phase compatible solution for injection.
  • LC-MS/MS Analysis:

    • Chromatography: Use a reversed-phase UPLC column (e.g., C18). A gradient elution with water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid, provides optimal separation.
    • Mass Spectrometry: Employ ESI in positive ion mode. The specific MRM transitions for norgestrel/levonorgestrel should be optimized. For example, monitor the transition from parent ion to a specific product ion.
Protocol with Enhanced Sensitivity via Derivatization

While the 2019 study in Contraception used derivatization specifically for estrogens, this principle is a crucial technique for sensitivity enhancement and can be explored for specific norgestrel metabolites or in other contexts [2].

  • Derivatization Principle: The derivatization reagent (e.g., dansyl chloride) reacts with functional groups on the target analyte to form a derivative that has superior ionization efficiency under ESI conditions.
  • Workflow: The sample undergoes initial extraction (e.g., LLE with N-butylchloride). The dried extract is then reconstituted in a buffer and reacted with dansyl chloride at a controlled temperature (e.g., 60°C) for a set time before LC-MS/MS analysis.

The following diagram illustrates the core workflow for a sensitive LC-MS/MS analysis of norgestrel, integrating the key steps from the protocols above.

cluster_1 Extraction & Clean-up cluster_2 Sensitivity Enhancement Paths start Sample (e.g., Serum) prep Sample Preparation start->prep lc UPLC/LC Separation prep->lc Reconstituted Extract lle Liquid-Liquid Extraction (e.g., DCM) prep->lle ms MS/MS Detection lc->ms Eluting Analyte der Chemical Derivatization (e.g., Dansyl Chloride) lc->der result Quantitative Data ms->result mrm MRM Mode ms->mrm evap Solvent Evaporation (N₂ Stream) lle->evap recon Reconstitution evap->recon

Frequently Asked Questions (FAQs)

Q1: What is the biggest advantage of using LC-MS/MS over immunoassays for norgestrel quantification? A1: LC-MS/MS offers superior specificity and selectivity. It can distinguish between norgestrel, its deuterated internal standard (this compound), and potentially interfering metabolites or other compounds in the sample, which immunoassays often cannot do. This reduces the risk of cross-reactivity and false positives [1].

Q2: Why is a deuterated internal standard like this compound critical for this method? A2: this compound corrects for matrix effects and variability in sample preparation and ionization. It behaves almost identically to the native norgestrel during extraction and LC separation but has a different mass for detection. By monitoring the response ratio of norgestrel to this compound, you can achieve more accurate and precise quantification [2] [1].

Q3: I am still facing sensitivity issues. What are the key parameters to re-optimize? A3:

  • Sample Cleanup: Ensure your extraction procedure is efficient and removes maximum matrix components. Test different LLE solvents or consider Solid-Phase Extraction (SPE).
  • MS/MS Transitions: Re-optimize the MRM transitions for both the parent ion and the most abundant, unique product ion. Fine-tune collision energies.
  • Ion Source Parameters: Systematically optimize parameters like source temperature, desolvation gas flow, and capillary voltage for your specific instrument.

References

Patterns and Causes of Internal Standard Variability

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes potential root causes of internal standard (IS) variability, which is critical for troubleshooting accuracy concerns [1].

Pattern of Variability Potential Root Cause Impact on Data Accuracy
Random variability across a batch/study Instrument malfunction; poor quality lab supplies; lack of processed sample homogeneity; analyst operational errors [1]. Requires root cause identification; potential for significant inaccuracy.
Decreased IS response with increasing analyte concentration Ionization suppression/competition between the analyte and IS in the mass spectrometer source [1]. High potential for inaccuracy; IS fails to correct for suppression.
Systematic difference in IS response between calibrators/QCs and study samples Matrix effects from endogenous components (e.g., disease status); drug stabilizers in sample collection tubes; different anticoagulants; plasticizers in commercial plasma [1]. High potential for inaccuracy if the IS does not track the analyte.
Abnormal IS response in a few specific subjects Underlying health conditions of the subject; concurrently administered medications [1]. Potential for inaccuracy in affected samples.
Different IS response between pre-dose and post-dose study samples Interference from drug metabolites or dosing vehicles [1]. Potential for inaccuracy in post-dose samples.
Unexpected ISV during a specific time frame in a study Change in lab supplies; "charging" of the mass spectrometer [1]. Requires investigation to determine impact.

Investigating IS Variability with the Parallelism Test

When you identify abnormal IS response, a parallelism test is recommended to investigate whether the IS correctly tracks the analyte in the affected study samples [1].

This test involves serially diluting the study sample with control (blank) matrix or using standard addition, then re-analyzing. The central hypothesis is that a well-tracked IS will maintain a consistent analyte-to-IS signal ratio across dilutions, confirming accuracy.

G Start Identify Study Sample with Abnormal IS Response Decision1 Is there sufficient sample volume and a high enough concentration? Start->Decision1 Parallelism Perform Parallelism Test Decision1->Parallelism Yes Bad ✗ Poor IS Trackability Data accuracy is compromised; method redevelopment may be needed Decision1->Bad No Sub1 Serially dilute sample with control matrix Parallelism->Sub1 Sub2 Analyze diluted samples Parallelism->Sub2 Analyze Analyze Results Sub1->Analyze Sub2->Analyze Decision2 Is the analyte/IS ratio consistent across dilutions? Analyze->Decision2 Good ✓ IS Trackability Confirmed Data accuracy is reliable Decision2->Good Yes Decision2->Bad No

Experimental Protocol: Parallelism Test via Sample Dilution

This method checks if the IS correctly tracks the analyte despite matrix effects [1].

  • Sample Preparation: Select the study sample showing IS variability. Perform a series of dilutions (e.g., 2x, 4x, 8x) using the appropriate control matrix (e.g., blank human plasma).
  • Sample Analysis: Process and analyze the original undiluted sample and all diluted samples using your validated LC-MS/MS method.
  • Data Analysis: For each dilution level, calculate the concentration of the analyte and monitor the IS response.
  • Interpretation:
    • Good Trackability: The calculated analyte concentration remains consistent (e.g., within ±20% of the original) across dilution factors, and the IS response normalizes upon dilution. The analyte-to-IS peak area ratio should be consistent.
    • Poor Trackability: The calculated concentration shows a trend (increasing or decreasing) with dilution, indicating that the IS is not effectively compensating for matrix effects, and the data from the original sample is unreliable.

Troubleshooting and Remediation Strategies

Based on the identified pattern and parallelism test results, you can apply targeted fixes.

  • For Ionization Suppression/Competition: Change the concentration of calibrators or the IS; optimize MS parameters; or switch the ion source from ESI to APCI [1].
  • For Matrix Effects or Interference: Dilute samples with control matrix during processing; re-optimize the sample preparation or liquid chromatography method to better separate the interferent [1].
  • For Issues with Specific Subjects or Metabolites: Method redevelopment is often necessary. This could involve improving chromatographic separation or selecting a more suitable SIL-IS [1].
  • For SIL-IS with Slight Chromatographic Shift: Even deuterated IS like Norgestrel-d5 can have slightly different retention than the analyte. Ensure your LC method is optimized to maintain co-elution for accurate tracking [1].

Key Technical Considerations for Reliable Methods

  • Stable Isotope-Labeled IS (SIL-IS) is Recommended: The FDA M10 guidance recommends using a stable isotope-labeled analyte as the IS whenever possible due to its superior ability to track the analyte [1].
  • Evaluate IS Performance Early: During method development, assess the IS by testing recovery, matrix effect, and, crucially, by performing incurred sample reanalysis (ISR) [1].
  • Monitor Homogeneity: Lack of homogeneity in processed or reconstituted samples can cause IS variability. Ensure thorough mixing [1].

References

Norgestrel-d5 sample preparation optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about preparing Norgestrel-D5 for analysis.

  • What is the primary use of this compound? this compound is a deuterated internal standard, which is essential for ensuring accuracy and precision in quantitative mass spectrometry. It is used for analytical method development, validation, and quality control, particularly in the bioanalysis of norgestrel or levonorgestrel in various matrices [1] [2].

  • What is a typical concentration range for a calibration curve? For serum analysis using LC-MS/MS, a broad linear range is used. One validated method for levonorgestrel and other progestogens used a calibration curve from 0.009 to 10 ng/mL [2]. Another UPLC-MS/MS method established a range of 25 to 50,000 pg/mL (0.025 to 50 ng/mL) for progestogens in serum [3].

  • How should I handle and store this compound? As a high-quality reference standard, it should be handled with care. Always wear appropriate personal protective equipment (PPE) and work in a well-ventilated area. The product is intended for analytical purposes only and is not for human use. Prevent contamination by using dedicated equipment [1].

Troubleshooting Guide for Sample Preparation

This guide addresses common issues, their potential causes, and solutions. The following protocols provide a foundation for your work.

Problem Potential Cause Suggested Solution
Low Recovery Inefficient extraction from matrix Switch to a supported liquid extraction (SLE) method for higher efficiency [2].
Incomplete protein precipitation Ensure adequate solvent-to-sample ratio and vigorous vortexing [3] [2].
Ion Suppression Co-eluting matrix components Improve chromatographic separation with a suitable UPLC column (e.g., C18 or Biphenyl) [3] [2].
Inadequate sample cleanup Implement a more selective extraction (e.g., liquid-liquid extraction with n-butylchloride) [3].
Poor Chromatography Broad or tailing peaks Use a UPLC system with sub-2µm particles for superior resolution [3].
Adjust mobile phase (e.g., add ammonium fluoride) to improve peak shape [2].
Inconsistent Results Improper internal standard mixing Ensure isotopic internal standard (this compound) is added at the beginning of sample prep [2].
Vortex samples thoroughly after adding internal standard and extraction solvents [3] [2].

Detailed Experimental Protocols

Here are detailed methods adapted from the search results that you can use as a starting point for optimizing your this compound sample preparation.

Protocol 1: Serum Sample Preparation for LC-MS/MS

This method is adapted from a validated protocol for the simultaneous analysis of multiple progestogens [2].

Workflow:

Start Start: 200 µL Serum Sample IS Add Internal Standards (e.g., this compound) Start->IS Extract Supported Liquid Extraction (SLE+) Elute with 3x600 µL DCM IS->Extract Dry Dry under N₂ at 40°C Extract->Dry Recon Reconstitute in 50 µL 25% Methanol:Water Dry->Recon Analyze LC-MS/MS Analysis Recon->Analyze

Steps:

  • Add Internal Standard: Pipette 200 µL of serum into a tube. Add your working solution of this compound and other relevant isotopic standards [2].
  • Supported Liquid Extraction (SLE): Load the mixture onto an SLE+ extraction plate. Let it absorb for several minutes. Elute the steroids with 3 x 600 µL of dichloromethane into a collection plate containing 100 µL of 2-propanol [2].
  • Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C [2].
  • Reconstitution: Reconstitute the dry residue in 50 µL of a 25:75 (v:v) mixture of methanol and water. Vortex thoroughly [2].
  • Analysis: Inject a portion (e.g., 15 µL) into the LC-MS/MS system [2].
Protocol 2: Liquid-Liquid Extraction for Serum

This method is based on a UPLC-MS/MS protocol for sex-steroid hormones [3].

Workflow:

Start Start: 500 µL Serum Sample IS Add Internal Standard (this compound) Start->IS LLE Liquid-Liquid Extraction Add 3 mL n-Butylchloride Vortex 2 min, Centrifuge IS->LLE Transfer Transfer ~2.5 mL Organic Layer LLE->Transfer Dry Evaporate under N₂ at 40°C Transfer->Dry Recon Reconstitute in 50 µL 50:50 Methanol:Water Dry->Recon Analyze UPLC-MS/MS Analysis Recon->Analyze

Steps:

  • Spike Sample: To 0.5 mL of serum, add 10 µL of your this compound internal standard solution [3].
  • Liquid-Liquid Extraction: Add 3 mL of n-butylchloride. Vortex the mixture for 2 minutes and then centrifuge for 10 minutes at high speed to separate the phases [3].
  • Transfer Organic Layer: Carefully transfer approximately 2.5 mL of the upper organic layer to a new tube [3].
  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C [3].
  • Reconstitution: Reconstitute the dry extract in 50 µL of a 50:50 (v:v) mixture of methanol and water. Vortex to dissolve [3].
  • Analysis: Inject the sample into the UPLC-MS/MS system [3].

Key Parameters for LC-MS/MS Analysis

The table below summarizes critical mass spectrometry parameters for norgestrel/levonorgestrel and its deuterated standard, based on the cited literature.

Parameter Specification / Value Application / Note
HPLC Column Luna C18 (150 x 4.6 mm, 5 µm) [4] Routine RP-HPLC analysis with UV detection.
UPLC Column UPLC BEH C18 (150 x 2.1 mm, 1.7 µm) [3] Provides faster, high-resolution separation for MS.
Mobile Phase ACN:H₂O (50:50, v/v) [4] Isocratic elution for simple methods.
Water (A) / Methanol (B) with 0.15 mM Ammonium Fluoride [2] Gradient elution for complex samples; additive improves ionization.
Ionization Mode Heated Electrospray Ionization (H-ESI), Positive Mode [3] [2] Standard for progestogen analysis.
LLOQ 0.009 ng/mL (for Levonorgestrel) [2] Lower Limit of Quantification in serum.
25 pg/mL (for Progestogen Panel) [3]

References

Norgestrel-d5 assay interference resolution

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the most common sources of interference in a norgestrel-d5 assay? The most common sources are cross-reactivity from structurally similar compounds and matrix effects [1]. Norgestrel metabolites or other synthetic progestogens present in the sample can be recognized by the assay's antibodies or interact with the mass spectrometry ionization process, leading to inaccurate quantification of this compound.

  • Q2: What is the recommended first step to troubleshoot suspected interference? The recommended first step is to re-analyze the sample using a different analytical principle [1]. If the initial method was an immunoassay, confirm the results using a highly specific method like LC-MS/MS [2]. LC-MS/MS provides superior specificity by separating analytes chromatographically and identifying them by their unique mass-to-charge ratio.

  • Q3: My LC-MS/MS method for norgestrel and progesterone shows interference. How can I improve it? You can optimize the method by ensuring chromatographic resolution of the analytes and using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) [2]. Using specific transitions (e.g., m/z 313 → 245 for norgestrel) and a stable isotope-labeled internal standard like this compound itself corrects for matrix effects and improves accuracy and precision.

  • Q4: Can substances from the sample matrix really affect my this compound assay? Yes. Components in the sample matrix (e.g., lipids, proteins, or salts) can suppress or enhance the ion signal in mass spectrometry-based assays, a phenomenon known as matrix effect [1]. Using a stable isotope-labeled internal standard like this compound is the best practice to correct for these effects, as it co-elutes with the analyte and experiences the same ionization suppression or enhancement.


Troubleshooting Guide: Identifying and Resolving Interference

Follow this logical workflow to diagnose and correct assay interference.

G Start Start: Suspected Assay Interference Step1 Confirm with Orthogonal Method Start->Step1 Step2 Result Confirmed? Step1->Step2 Step3 Investigate Cross-Reactivity Step2->Step3 No Step6 Method Re-Validation Step2->Step6 Yes Step4 Optimize Sample Preparation Step3->Step4 Step5 Check for Matrix Effects Step4->Step5 Step5->Step6 End Interference Resolved Step6->End

Step 1: Confirm Interference with an Orthogonal Method

Before investing in optimization, confirm that the aberrant results are due to analytical interference and not a physiological or pre-analytical factor.

  • Action: Re-analyze the affected samples using a method based on a different analytical principle. The gold standard for confirmation is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].
  • Rationale: Immunoassays are highly susceptible to cross-reactivity [1]. LC-MS/MS provides a highly specific fingerprint for the analyte, confirming its true concentration.
Step 2: Investigate and Eliminate Specific Interference Sources

Once interference is confirmed, systematically investigate its source. The table below outlines common sources and resolution strategies.

Interference Source Investigation Method Resolution Strategy
Cross-reactivity [1] Analyze pure standards of suspected cross-reactants (e.g., norgestrel metabolites, other progestins). Use a more specific antibody (immunoassay) or optimize LC-MS/MS to achieve baseline separation of peaks.
Matrix Effects [1] Perform post-column infusion or post-extraction addition experiments to detect ion suppression/enhancement. Improve sample cleanup (e.g., Solid-Phase Extraction), change chromatographic conditions, or use a stable isotope-labeled internal standard (e.g., this compound).
Metabolites & Impurities [3] Use Diode Array UV to check for peak purity/shifts; use HRMS for exact mass of impurities. Employ preparatory chromatography to isolate the impurity for full structural identification via NMR and HRMS.
Step 3: Method Re-Validation

After implementing changes, a partial or full re-validation of the analytical method is mandatory to ensure the interference has been eliminated and the method is reliable.

  • Key Parameters to Re-assess: Specificity, accuracy, precision, and lower limit of quantification (LLOQ).

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method for Norgestrel and Progesterone (Adapted from [2])

This protocol provides a foundational LC-MS/MS method suitable for this compound analysis.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
  • Chromatography:
    • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
    • Mobile Phase: Gradient of methanol/water or acetonitrile/water with a modifier like 0.1% formic acid.
    • Flow Rate: 1.0 mL/min.
  • Mass Spectrometry (MRM Mode):
    • Ion Source: APCI in positive mode.
    • Monitor Transitions:
      • Norgestrel: m/z 313 → 245
      • Progesterone: m/z 315 → 97
      • This compound: Monitor its unique transition (e.g., m/z 318 → a characteristic product ion).
      • Internal Standard (e.g., Norethisterone): m/z 299 → 109 [2].
  • Sample Preparation: Use a suitable technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction to clean up and concentrate serum/plasma samples [4].
  • Validation: The method should be validated for linearity (e.g., 0.2-50 ng/mL), precision (intra- and inter-assay <10%), and accuracy [2].
Protocol 2: Investigating Structural Impurities in Norgestrel (Adapted from [3])

This protocol is crucial for identifying unknown interfering compounds.

  • Step 1: Detection and Isolation.
    • Use analytical Reversed-Phase HPLC with a diode array UV detector. An impurity might show a slightly shifted UV maximum (e.g., ~236 nm) and broader peak shape [3].
    • Isolate milligrams of the impurity using preparative LC.
  • Step 2: Structural Elucidation.
    • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to determine the exact molecular mass and formula of the impurity.
    • Fourier-Transform Infrared Spectroscopy (FTIR): Identify functional groups (e.g., 4-ene-3-oxo, 17-ethinyl) [3].
    • Nuclear Magnetic Resonance (NMR): Perform 1H and 13C NMR, along with 2D correlation experiments (COSY, HETCOR), to map the complete structure and identify the location of any extra double bonds or modifications [3].

Key Takeaways for Researchers

  • Specificity is Paramount: For steroid hormone analysis, LC-MS/MS is vastly superior to immunoassays for avoiding cross-reactivity issues [2] [1].
  • The Internal Standard is Your Best Friend: Using a stable isotope-labeled internal standard like This compound is non-negotiable for achieving accurate and precise results, as it corrects for variable matrix effects and recovery.
  • Systematic Troubleshooting: A structured approach—confirming with an orthogonal method, then systematically investigating cross-reactivity and matrix effects—is the most efficient path to a robust assay.

References

Norgestrel-d5 vs norgestrel-d7 comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profiles and Roles

The table below summarizes the core characteristics of norgestrel-d5 and norgestrel-d7.

Feature This compound Norgestrel-d7
Chemical Name D-(-)-Norgestrel-d5 [1] D-(-)-Norgestrel-d7 [2] [3]
Primary Application Internal Standard for Levonorgestrel (LNG) in LC-MS/MS [1] Internal Standard for Levonorgestrel (LNG) in LC-MS/MS [2] [3]
Deuterium Atoms 5 7
Use in Published Methods Cited in a 2016 research article [1] Cited in 2023 validated, multiplexed LC-MS/MS assays [2] [3]

Both this compound and norgestrel-d7 serve the same fundamental purpose: to act as internal standards for the quantification of levonorgestrel in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2] [1] [3]. Using a deuterated version of the analyte corrects for losses during sample preparation and fluctuations in instrument response.

Experimental Data from Validated Assays

Recent, highly robust methods have utilized norgestrel-d7. The following table details key experimental data and performance characteristics from a validated multiplexed assay for progestins [2] [3].

Parameter Experimental Details & Performance Data
Full Method Context Multiplexed LC-MS/MS for ETO, LNG, MPA, and NET in human plasma [2] [3]
Internal Standard Norgestrel-d7 [2] [3]
Sample Preparation Liquid-Liquid Extraction: 0.500 mL plasma + 0.020 mL internal standard solution + 4.0 mL methyl-t-butyl ether; vortex 10 min, centrifuge, organic layer evaporated and reconstituted [3]
LC Configuration Column: Zorbax Eclipse Plus C8 (50 x 2.1 mm, 3.5 µm). Guard Column: Zorbax Eclipse Plus C8 (4.6 x 12.5 mm). Mobile Phase: A) 0.1% NH₄OH in water; B) 0.1% NH₄OH in methanol. Gradient: 50% B to 80% B over 5.00 min. Flow Rate: 0.6 mL/min [3]
MS Detection Tandem Mass Spectrometry (MS/MS) with multiple reaction monitoring (MRM) [3]

| Key Validation Results | - Linearity for LNG: 20–20,000 pg/mL (R² >0.99) [3]

  • Precision & Accuracy: Met acceptance criteria [2][br>- Ion Suppression: Average of 66.6% for LNG, but compensated by co-eluting norgestrel-d7 [3] |

The experimental workflow for this assay can be visualized as follows:

start Start: K2EDTA Plasma Sample is Add Internal Standard (Norgestrel-d7) start->is sp Sample Preparation lle Liquid-Liquid Extraction (MTBE, vortex, centrifuge) is->lle evap Evaporate Organic Layer lle->evap recon Reconstitute in LC-MS Solvent evap->recon lc LC Separation (C8 Column, 5.00 min Gradient) recon->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Analysis & Quantification ms->data

Key Comparison and Selection Guide

For researchers developing or optimizing a bioanalytical method, the choice between standards involves practical considerations.

  • Selecting a Standard: The core function of this compound and norgestrel-d7 is identical. The choice often depends on method compatibility and availability. Norgestrel-d7 has been successfully used in recently developed and rigorously validated methods [2] [3].
  • Critical Methodological Note: A key challenge in quantifying norgestrel/levonorgestrel is significant ion suppression (~66.6%). This is mitigated by using a deuterated internal standard like norgestrel-d7, which experiences nearly identical suppression, allowing for accurate correction [3].
  • Experimental Workflow: The diagram above outlines the general workflow. The critical step is adding the internal standard at the very beginning of sample preparation to track the analyte throughout the process.

References

Linearity Ranges of Levonorgestrel LC-MS/MS Assays

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates experimental data from validated methods, which can serve as a benchmark for expected performance.

Analytical Method Focus Sample Matrix Internal Standard Used Linearity Range for Levonorgestrel (or Norgestrel) Lower Limit of Quantification (LLOQ) Key Sample Preparation Technique
Quantification of LNG from subdermal implants [1] Human Plasma D-(-)-norgestrel-d7 49.6 to 1500 pg/mL (≈0.05 to 1.5 ng/mL) 49.6 pg/mL Liquid-liquid extraction (tert-Butyl methyl ether)
Expanded panel for synthetic progestins [2] Human Serum LNG-d6 0.009 to 10 ng/mL 0.009 ng/mL Supported Liquid Extraction (SLE+)
Quantification of LNG from Intrauterine Devices (IUDs) [3] Human Serum Sixfold deuterated norgestrel 0.05 to 1.50 ng/mL 0.05 ng/mL Liquid-liquid extraction (diethyl ether) with online SPE
Quantitative determination of norgestrel [4] Human Serum Norethisterone 0.2 to 50 ng/mL 0.2 ng/mL Information not specified in abstract
Bioanalysis in rat plasma [5] Rat Plasma Not specified for LNG 0.5 to 50 ng/mL 0.5 ng/mL Liquid-liquid extraction (hexane:ethyl acetate)

Detailed Experimental Protocols

Here are the methodologies for the key assays from the search results to provide supporting experimental data.

Highly Sensitive Assay for Subdermal Implant Studies [1]
  • Chromatography: A Fortis C18 (3 μm, 100mm × 2.1mm) column was used. The mobile phase was a gradient of (A) water with 0.1% NH₄OH and (B) methanol with 0.1% NH₄OH, flowing at 400 μL/min.
  • Mass Spectrometry: Detection was via a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive polarity mode. The Multiple Reaction Monitoring (MRM) transition for LNG was m/z 313.2 → 245.2.
  • Sample Preparation: 500 μL of plasma underwent liquid-liquid extraction with 4 mL of tert-Butyl methyl ether. The organic layer was evaporated and the residue was reconstituted for analysis.
  • Validation: The method was validated over the range of 49.6 to 1500 pg/mL and used to support a drug interaction study in women with HIV.
Expanded Panel for Contraceptive Compliance Checking [2]
  • Chromatography: Separation was achieved on a Raptor Biphenyl column (50 mm × 2.1 mm, 2.7 μm) with a gradient of water with 0.15 mM ammonium fluoride and methanol at a flow rate of 0.5 mL/min.
  • Mass Spectrometry: A triple quadrupole MS with heated ESI was used. LNG was detected in positive ion mode with an MRM transition (specifics in supplemental data).
  • Sample Preparation: 200 μL of serum was processed using a supported liquid extraction (SLE+) plate with elution by dichloromethane.
  • Validation: The method simultaneously quantified 11 progestins and was validated with an LLOQ of 0.009 ng/mL for most analytes, including LNG.

Workflow of a Typical LC-MS/MS Bioanalysis Method

The diagram below outlines the general workflow used in these validated methods, from sample collection to data analysis.

Start Sample Collection (Plasma/Serum) SPE Sample Preparation (Liquid-Liquid or Solid-Phase Extraction) Start->SPE REC Reconstitution SPE->REC LC Liquid Chromatography (Reverse Phase Column) REC->LC MS Tandem Mass Spectrometry (ESI Positive Mode, MRM) LC->MS Data Data Analysis & Quantification (Internal Standard Calibration) MS->Data

Key Insights for Your Comparison Guide

  • Deuterated Standards are Crucial: All modern, sensitive methods employ a deuterated internal standard (like norgestrel-d7 or d6) to correct for sample loss and ion suppression, improving accuracy and precision [1] [2] [3].
  • Sensitivity Dictates Design: The required lower limit of quantification drives method choices. Studies of low-dose formulations (e.g., implants, IUDs) use highly sensitive methods with LLOQs of 0.009-0.05 ng/mL, requiring sophisticated sample preparation and detection [1] [2] [3].
  • Extraction Technique Selection: The choice between liquid-liquid extraction and solid-phase extraction depends on the desired sensitivity, throughput, and matrix complexity [1] [2].

References

Norgestrel-d5 selectivity specificity validation

Author: Smolecule Technical Support Team. Date: February 2026

Foundational Concepts and a Method Example

For researchers and scientists, understanding the distinction between specificity and selectivity is crucial for method validation. The terms are often used interchangeably, but they have nuanced differences as defined in analytical guidelines [1].

  • Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). It focuses on the identity of a single analyte [1].
  • Selectivity is the ability to differentiate the analyte(s) of interest from endogenous components in the matrix or other sample components. It implies that the identification of all components in a mixture is mandatory [1].

A published LC-MS/MS method for quantifying levonorgestrel (the active enantiomer of norgestrel) provides an excellent template for the type of validation data you need for Norgestrel-d5 [2]. While this study uses D-(-)-norgestrel-d7 as the Internal Standard (IS), the experimental approach for proving specificity and selectivity is directly applicable.

The table below summarizes the key parameters from this validated method [2]:

Validation Parameter Experimental Detail Result / Outcome
Analytical Technique LC-MS/MS with ESI+ Confirmed specificity for LNG
Chromatography Fortis C18 column; Gradient elution with methanol/water + 0.1% NH4OH Successful separation
Sample Preparation Liquid-liquid extraction with 500 µL plasma and tert-Butyl methyl ether Effective sample clean-up
Specificity/Selectivity Tested against blank human plasma; No interference at retention times of LNG and IS Demonstrated
Lower Limit of Quantification (LLOQ) 49.6 pg/mL High sensitivity achieved
Internal Standard D-(-)-Norgestrel-d7 Used for quantification

How to Structure Your Comparison Guide

To create the objective comparison guide you require, you can build upon the experimental framework above. The following workflow outlines the key steps for generating the necessary validation data to directly compare different internal standards, such as this compound and Norgestrel-d7.

cluster_params Comparison Parameters cluster_protocol Core Experimental Protocol Start Start: Method Development Step1 1. Define Comparison Parameters Start->Step1 Step2 2. Establish Experimental Protocol Step1->Step2 P1 Chromatographic Resolution Step1->P1 Step3 3. Execute Comparative Experiments Step2->Step3 E1 Sample Preparation: Liquid-Liquid Extraction Step2->E1 Step4 4. Analyze Data & Create Guide Step3->Step4 E3 Specificity Test: Analyze blank matrix Step3->E3 End Publish Comparison Guide Step4->End P2 Signal-to-Noise Ratio P3 Matrix Effect (%RE) P4 Cross-analyte Interference E2 Instrumental Analysis: LC-MS/MS (e.g., C18 column) E4 Selectivity Test: Spike with interferents E3->E4

Key Experimental Protocols to Implement

To generate the data for your guide, you will need to perform the following experiments, adapting the protocol from the search results [2]:

  • Sample Preparation:

    • Use a liquid-liquid extraction method. For example, mix 500 µL of plasma sample with 50 µL of the internal standard (this compound) working solution.
    • Add 4 mL of an organic solvent like tert-Butyl methyl ether, cap the tubes, and tumble them for 30 minutes.
    • Centrifuge, then freeze the aqueous layer in a cryogenic bath. Decant the organic layer into a new tube and evaporate to dryness under a stream of nitrogen.
    • Reconstitute the dry residue in 100 µL of a reconstitution solvent (e.g., methanol:water:formic acid, 50:50:0.1 v/v/v) and inject into the LC-MS/MS system [2].
  • LC-MS/MS Analysis:

    • Chromatography: Use a reverse-phase C18 column (e.g., 100mm x 2.1mm, 3µm). Maintain the column at 40°C.
    • Mobile Phase: Implement a gradient using (A) water + 0.1% NH4OH and (B) methanol + 0.1% NH4OH at a flow rate of 400 µL/min [2].
    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Norgestrel and this compound [2].
  • Validation Experiments:

    • Specificity: Analyze chromatograms from at least six different sources of blank biological matrix (e.g., human plasma). There should be no significant interference (less than 20% of the LLOQ response for the analyte and 5% for the IS) at the retention times of Norgestrel and this compound [1] [2].
    • Selectivity: Demonstrate that the method can differentiate Norgestrel and its internal standard from other components. This involves challenging the method by spiking the matrix with potentially interfering substances (e.g., metabolites, co-administered drugs) and showing that the quantitation of the analytes is unaffected [1].

A Path Forward for Your Guide

  • Contact Manufacturers Directly: Suppliers like SynZeal and AquigenBio list this compound as a reference standard [3] [4]. Reach out to their technical support teams, as they often possess unpublished validation data, cross-reactivity studies, or application notes that can be invaluable.
  • Replicate and Extend the Protocol: Use the detailed methodology from the levonorgestrel study [2] as a benchmark. By replicating these experiments with this compound, you can generate your own comparative dataset against other internal standards.
  • Focus on Critical Parameters: In your guide, ensure you highlight and compare key performance indicators such as the chromatographic resolution between analyte and IS, signal-to-noise ratio at the LLOQ, and the absolute matrix effect for each internal standard.

References

Quantitative Comparison of Deuterated Norgestrel Standards

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key data for Levonorgestrel-d6 from recent studies. Direct comparative data for other norgestrel standards (like Levonorgestrel-d7) in the same experiment is limited in the provided search results.

Internal Standard Molecular Formula & Weight Purity Key Quantitative Data (Recovery, Matrix Effect, Stability) Primary Application Context

| Levonorgestrel-d6 | C₂₁H₂₂D₆O₂, 318.49 g/mol [1] | >95%, ~99.6% by HPLC, >98% atom D [1] | Recovery: ~93.9% from plasma [1] Matrix Effect: Minimal (see Table 1) [1] Stability: Excellent across various conditions (see Table 2) [1] | LC-MS/MS quantification of Levonorgestrel in human plasma [1] | | Levonorgestrel-d7 | Information not explicitly stated in provided search results | Information not explicitly stated in provided search results | Recovery/Effects: Used in a validated multiplex assay; specific performance data for the standard itself not highlighted [2] [3] | LC-MS/MS multiplex assay for ETO, LNG, MPA, and NET in human plasma [2] [3] |

Detailed Experimental Protocols

The high-quality data for Levonorgestrel-d6 comes from rigorously validated bioanalytical methods.

Sample Preparation and Extraction

Two main sample preparation techniques are prominently used for processing plasma samples before analysis:

  • Protein Precipitation (PP) + Solid-Phase Extraction (SPE): This method involves precipitating proteins in plasma with a methanol/ZnSO₄ mixture. The supernatant is then loaded onto a 96-well SPE plate, washed, and the analytes are eluted with methanol. The eluate is dried down and reconstituted for analysis [4].
  • Liquid-Liquid Extraction (LLE): This simpler method involves adding a internal standard solution to plasma, followed by a organic solvent like methyl-tert-butyl ether. The mixture is vortexed and centrifuged. The organic layer is then transferred and evaporated to dryness, with the residue reconstituted in a solvent compatible with the LC-MS/MS system [3].
LC-MS/MS Analysis

The core analysis is performed using Liquid Chromatography coupled with Tandem Mass Spectrometry.

  • Chromatography: Separation is typically achieved on a C8 or C18 reversed-phase column (e.g., 50-100 mm long, 2.1 mm internal diameter) using a gradient of water and methanol or acetonitrile, often with additives like 0.1% ammonium hydroxide or formic acid [4] [3]. The use of narrow-bore (e.g., 1.0 mm ID) columns can enhance sensitivity [4].
  • Mass Spectrometry: Detection uses a triple-quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For Levonorgestrel-d6, the characteristic mass transition is m/z 334.1 → 91.0 [1]. The use of stable isotope-labeled internal standards like Levonorgestrel-d6 corrects for variations in sample preparation and ionization efficiency [4].
Validation Data for Levonorgestrel-d6

Methods employing Levonorgestrel-d6 demonstrate excellent performance [1]:

  • Linearity: Calibration curves are linear over a wide range (e.g., 100 to 35,000 pg/mL for levonorgestrel) with correlation coefficients (r) ≥ 0.9990.
  • Precision and Accuracy: Intra-run precision (%RSD) is between 0.76% and 6.44%, and accuracy (% relative error) is within ±4%.
  • Stability: The standard is stable under various conditions, including on the benchtop (at least 10 hours), in the autosampler (up to 75 hours at 10°C), and through multiple freeze-thaw cycles (five cycles with <1.5% change).

Workflow for Steroid Hormone Analysis

The following diagram illustrates the general workflow for quantifying steroid hormones like levonorgestrel using LC-MS/MS and a deuterated internal standard, integrating the key steps discussed above.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Sample Plasma Sample Add Internal Std Add Internal Std Plasma Sample->Add Internal Std Extraction Extraction Add Internal Std->Extraction Reconstitute Reconstitute Extraction->Reconstitute LC Separation LC Separation Reconstitute->LC Separation MS Detection MS Detection LC Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Extraction Methods Extraction Methods PP + SPE PP + SPE Extraction Methods->PP + SPE LLE LLE Extraction Methods->LLE PP + SPE->Extraction LLE->Extraction

Key Comparison Takeaways

  • Levonorgestrel-d6 is a robust and well-characterized choice, with extensive data supporting its high recovery, minimal matrix effects, and exceptional stability under various storage and handling conditions [1].
  • Levonorgestrel-d7 is also effectively used in modern, validated methods, particularly in multiplexed assays designed to quantify several progestins simultaneously [2] [3].
  • The choice between them may depend on the specific application. For a single-analyte method, Levonorgestrel-d6's deeply validated profile is excellent. For a panel, a standard like Levonorgestrel-d7 that is part of a matched set for multiple analytes might be preferable.

References

Reported LLOQs for Norgestrel in Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

The table below compiles the Lower Limits of Quantification (LLOQ) for norgestrel from recent research studies that utilize advanced mass spectrometry techniques.

Source (Publication Year) Analytical Technique LLOQ for Norgestrel Sample Matrix Key Application Note
Blue et al. (2018) [1] [2] LC-MS/MS 0.020 ng/mL Human Serum Method simultaneously quantifies 5 contraceptive & 2 endogenous steroids.
Cirrincione et al. (2019) [3] UPLC-MS/MS 25 pg/mL (0.025 ng/mL) Human Serum Method validated for long-term (>2 years) clinical trial robustness.
Springer Article (2019) [4] LC-MS/MS 0.05 ng/mL Human Plasma Method used in a drug-interaction study with a norgestimate-containing oral contraceptive.

Experimental Protocol Overview

The methodologies from these studies share common, rigorous steps for quantifying steroid hormones in biological samples:

  • Sample Preparation: Typically involves a liquid-liquid extraction step. For example, one method uses N-butylchloride to isolate the analytes from serum [3], while another uses supported liquid extraction (SLE) with dichloromethane [1]. For estrogens, a chemical derivatization step (e.g., using dansyl chloride) is often added to enhance detection sensitivity [3].
  • Instrumental Analysis: All cited methods use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UPLC-MS/MS).
    • Chromatography: Separation is achieved using reversed-phase C18 columns [4] [3].
    • Detection: Analysis is performed in positive ion mode using Selected Reaction Monitoring (SRM) for high specificity and sensitivity [1] [3].
  • Validation: The methods were validated by demonstrating acceptable precision and accuracy (typically within ±15%) at the LLOQ and across the calibration range [1] [3].

The following diagram illustrates the general workflow of these analytical methods:

Human Serum/Plasma Sample Human Serum/Plasma Sample Liquid-Liquid Extraction Liquid-Liquid Extraction Human Serum/Plasma Sample->Liquid-Liquid Extraction Chemical Derivatization (for Estrogens) Chemical Derivatization (for Estrogens) Liquid-Liquid Extraction->Chemical Derivatization (for Estrogens) Optional LC-MS/MS Analysis LC-MS/MS Analysis Chemical Derivatization (for Estrogens)->LC-MS/MS Analysis Data Quantification Data Quantification LC-MS/MS Analysis->Data Quantification LLOQ Determination LLOQ Determination Data Quantification->LLOQ Determination

References

Analytical Method for Progestins Including Norgestrel-d5

Author: Smolecule Technical Support Team. Date: February 2026

The most relevant study describes the development and validation of an ultra-high performance LC-MS/MS method for the simultaneous analysis of multiple contraceptive hormones, using Norgestrel-d6 as the isotopic internal standard for Levonorgestrel (LNG) quantification [1]. This methodology is directly applicable for robustness testing of Norgestrel-d5.

Experimental Protocol Summary [1]:

  • Instrumentation: Ultra-high performance liquid chromatography system coupled with a heated electrospray ionization tandem triple quadrupole mass spectrometer (UHPLC-HESI-MS/MS).
  • Sample Preparation: 200 µL of serum is mixed with isotopic standards (including the internal standard) and subjected to solid-supported liquid extraction (SLE) using a 400 µL SLE+ plate. Analytes are eluted with dichloromethane.
  • Chromatography: Separation is performed on a Raptor Biphenyl column (2.7 µm, 50 x 2.1 mm) with a matching guard column. The mobile phase consists of (A) 0.15 mM ammonium fluoride in water and (B) methanol, using a gradient elution over a total run time of 9.55 minutes per sample.
  • Mass Spectrometry Detection: Detection is via multiple reaction monitoring (MRM). Levonorgestrel (LNG) and other progestins are detected in positive ion mode, while estrogens are detected in negative ion mode.

Key Validation Parameters [1]: The table below summarizes the experimental data for the method's performance, which characterizes its robustness for key analytes.

Parameter Description / Value
Calibration Range 0.009 to 10 ng/mL for all analytes [1].
Lower Limit of Quantification (LLOQ) 0.009 ng/mL for LNG [1].
Intra-Assay Precision (%CV) Ranged from 2.3% to 6.4% for low-concentration quality controls (QC) across various progestins [1].
Inter-Assay Precision (%CV) Ranged from 4.4% to 10.6% for low-concentration QCs across various progestins [1].
Extraction Efficiency (Recovery) 98.9% for LNG [1].

Workflow of the LC-MS/MS Method

The following diagram illustrates the core experimental workflow, which is central to assessing the method's robustness.

G Start Serum Sample (200 µL) A Add Internal Standards (e.g., Norgestrel-d6) Start->A B Solid-Supported Liquid Extraction (SLE) A->B C UHPLC Separation (Biphenyl Column) B->C D MS/MS Detection (MRM Mode) C->D E Data Analysis & Quantification D->E

Interpretation of Available Evidence

  • Indirect Evidence of Robustness: While a direct head-to-head comparison of this compound with other internal standards was not found, the validated method [1] demonstrates that a stable isotope-labeled norgestrel (Norgestrel-d6) can effectively serve as an internal standard in a robust, multi-analyte LC-MS/MS method. The high precision and recovery rates achieved are key indicators of a robust method where the internal standard performs reliably.
  • Role of the Internal Standard: In such assays, the isotope-labeled internal standard (like this compound or Norgestrel-d6) is critical for robustness. It corrects for variability in sample preparation, injection, and ionization efficiency, which is reflected in the low intra- and inter-assay precision values reported [1] [2].

Suggestions for Further Research

To find studies that more directly address your request, you could:

  • Search for "Method Robustness": Look specifically in the methodology or validation sections of papers describing progestin quantification for the term "robustness," which is a formal ICH validation parameter.
  • Broaden the Search: Explore analytical chemistry journals with search terms like ("LC-MS/MS" OR "UPLC-MS/MS") AND "norgestrel" AND "stability" OR "ruggedness".
  • Consult Pharmacopoeias: Review the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) for any monographs on Norgestrel, which may include standardized testing methods.

References

×

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

317.240313861 Da

Monoisotopic Mass

317.240313861 Da

Heavy Atom Count

23

Dates

Last modified: 02-18-2024

Explore Compound Types